3-ethoxy-1-methyl-4-nitro-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-1-methyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-3-12-6-5(9(10)11)4-8(2)7-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGABFFYOHEJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-ethoxy-1-methyl-4-nitro-1H-pyrazole CAS 1443279-01-3 properties
An In-Depth Technical Guide to 3-ethoxy-1-methyl-4-nitro-1H-pyrazole (CAS 1443279-01-3)
This guide provides a comprehensive technical overview of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole, intended for researchers, scientists, and professionals in drug development and materials science. The document delves into the compound's physicochemical properties, a proposed synthetic route, potential applications based on its structural motifs, and critical safety and handling protocols.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and materials chemistry.[1] The unique electronic properties of the pyrazole nucleus, arising from the interplay of the two nitrogen atoms, allow for diverse biological activities and applications in agrochemicals and pharmaceuticals. Derivatives of pyrazole are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2]
The subject of this guide, 3-ethoxy-1-methyl-4-nitro-1H-pyrazole, is a substituted pyrazole featuring key functional groups that suggest a range of potential applications. The presence of a nitro group (-NO2) at the 4-position significantly influences the electronic character of the ring, making it a valuable intermediate for further functionalization or a candidate for energetic materials research.[3] The ethoxy and methyl substitutions at positions 3 and 1, respectively, provide steric and electronic modulation that can be fine-tuned for specific molecular targets. This guide aims to consolidate the available information and provide expert insights into the scientific and practical aspects of this compound.
Physicochemical and Structural Properties
The fundamental properties of a compound are critical for its application in research and development. The data for 3-ethoxy-1-methyl-4-nitro-1H-pyrazole are summarized below.
| Property | Value | Source |
| CAS Number | 1443279-01-3 | [4] |
| Molecular Formula | C6H9N3O3 | Calculated |
| Molecular Weight | 171.15 g/mol | Calculated |
| Appearance | Solid (predicted) | - |
| Melting Point | 67 - 70 °C (153 - 158 °F) | [5] |
| Boiling Point | 186 - 188 °C (367 - 370 °F) | [5] |
| Chemical Structure | - |
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Step 1: Pyrazole Ring Formation. Condensation of methylhydrazine with ethyl 3-ethoxy-3-oxopropanoate (or a similar β-ketoester equivalent where the "keto" group is part of an ester) to form 1-methyl-3-ethoxypyrazol-5-one. Tautomerization and subsequent O-alkylation or direct reaction with an ethoxylating agent would yield the desired 3-ethoxy-1-methyl-1H-pyrazole. A more direct route involves the reaction of methylhydrazine with an appropriate 1,3-dielectrophile already containing the ethoxy group.
-
Step 2: Electrophilic Nitration. The formed 3-ethoxy-1-methyl-1H-pyrazole is then subjected to electrophilic nitration. The pyrazole ring is an electron-rich heterocycle, and the C4 position is typically the most susceptible to electrophilic attack. A standard nitrating mixture, such as nitric acid in sulfuric acid or nitric acid in acetic anhydride, would be employed under controlled temperature conditions to introduce the nitro group at the C4 position.
Illustrative Synthetic Workflow
Caption: Proposed two-step synthesis of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole.
Detailed Experimental Protocol (Proposed)
Disclaimer: This is a theoretical protocol and must be adapted and optimized under appropriate laboratory safety conditions.
Step 1: Synthesis of 1-methyl-3-ethoxy-1H-pyrazole
-
To a solution of ethyl 3,3-diethoxypropanoate (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield 1-methyl-3-ethoxy-1H-pyrazole.
Step 2: Nitration to 3-ethoxy-1-methyl-4-nitro-1H-pyrazole
-
In a flask cooled to 0 °C, slowly add 1-methyl-3-ethoxy-1H-pyrazole (1 equivalent) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v).
-
Maintain the temperature below 5 °C and stir the reaction mixture for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the crude product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-ethoxy-1-methyl-4-nitro-1H-pyrazole.
Potential Applications and Research Directions
The specific applications for 3-ethoxy-1-methyl-4-nitro-1H-pyrazole are not extensively documented. However, its structural features point towards several promising areas of research for drug development and materials science professionals.
-
Medicinal Chemistry Scaffold: Pyrazole derivatives are privileged structures in drug discovery. The nitro group can serve as a handle for further chemical modifications, such as reduction to an amine, which can then be elaborated into a wide array of functional groups to create libraries of compounds for biological screening.[3] The core could be explored for activities such as:
-
Kinase Inhibition: Many pyrazole-containing molecules act as kinase inhibitors in cancer therapy.
-
Antimicrobial Agents: The nitroaromatic moiety is a known pharmacophore in several antimicrobial drugs.
-
Anti-inflammatory Agents: Celecoxib, a well-known anti-inflammatory drug, features a pyrazole core.
-
-
Energetic Materials: Nitrated heterocyclic compounds are a major class of energetic materials.[3] While simple mononitropyrazoles often have modest energetic properties, they serve as crucial intermediates for the synthesis of more powerful polynitrated pyrazole-based explosives and propellants.[3]
-
Agrochemicals: The pyrazole scaffold is present in numerous commercial herbicides and insecticides. This compound could serve as a starting point for the development of new agrochemicals.
Logical Relationship: Structure to Application
Caption: Relationship between structural features and potential applications.
Safety, Handling, and Toxicology
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following information is derived from the Safety Data Sheet (SDS) provided by Sigma-Aldrich.[5]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[5] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[5] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (spleen, Thyroid) through prolonged or repeated exposure.[5] |
| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects.[5] |
Handling and Storage
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[5]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[5]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician.[5]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately.[5]
-
In Case of Eye Contact: Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do.[5]
-
If Swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.[5]
Predicted Spectroscopic Data
While experimental spectra for this specific compound are not available, its spectral characteristics can be predicted based on its structure and data from analogous pyrazole derivatives.[6][7]
| Technique | Predicted Peaks and Features |
| ¹H NMR | - N-CH₃: Singlet around δ 3.8-4.2 ppm. - O-CH₂-CH₃: Quartet around δ 4.2-4.6 ppm. - O-CH₂-CH₃: Triplet around δ 1.3-1.6 ppm. - Pyrazole H5: Singlet around δ 8.0-8.5 ppm (deshielded by the adjacent nitro group). |
| ¹³C NMR | - C3 (C-O): δ 160-165 ppm. - C5: δ 135-140 ppm. - C4 (C-NO₂): δ 120-125 ppm. - N-CH₃: δ 35-40 ppm. - O-CH₂: δ 65-70 ppm. - -CH₃: δ 14-16 ppm. |
| IR Spectroscopy | - NO₂ Asymmetric Stretch: Strong band at 1520-1560 cm⁻¹. - NO₂ Symmetric Stretch: Strong band at 1340-1380 cm⁻¹. - C=N Stretch: Medium band around 1600-1650 cm⁻¹. - C-O Stretch: Strong band around 1200-1250 cm⁻¹. - C-H Aliphatic Stretch: Bands around 2850-3000 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): Expected at m/z 171. - Key Fragments: Loss of NO₂ (m/z 125), loss of ethoxy group (m/z 126), loss of ethyl group (m/z 142). |
Conclusion
3-ethoxy-1-methyl-4-nitro-1H-pyrazole is a functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and as an intermediate in materials science. Its synthesis is achievable through standard organic chemistry transformations. The presence of the nitro group and the pyrazole core suggests promising avenues for research into new therapeutics, agrochemicals, and energetic materials. However, the compound's hazardous properties necessitate careful handling and adherence to stringent safety protocols. This guide provides a foundational resource for scientists looking to explore the chemistry and applications of this versatile molecule.
References
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
Thermo Fisher Scientific. Safety Data Sheet. Available from: [Link]
-
Thermo Fisher Scientific. Safety Data Sheet: 3-Methyl-1H-pyrazole. Available from: [Link]
-
PubChem. 3-bromo-1-methyl-4-nitro-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 3-Nitropyrazole. National Center for Biotechnology Information. Available from: [Link]
-
Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Available from: [Link]
-
Li, H., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5193. Available from: [Link]
-
Chuang, T., et al. (2014). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Journal of Organic Chemistry, 79(10), 4547-4554. Available from: [Link]
-
American Elements. [1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium(II). Available from: [Link]
-
PubChem. 3-Methylpyrazole. National Center for Biotechnology Information. Available from: [Link]
-
Kumar, V., et al. (2013). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 29(1), 1-14. Available from: [Link]
-
ResearchGate. New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. Available from: [Link]
-
ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available from: [Link]
-
Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
Pharmaffiliates. 3-(((5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)sulfonyl).... Available from: [Link]
-
Hawkins, Inc. Pharmaceutical Products And Services. Available from: [Link]
-
Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]
-
ChemBuyersGuide.com. Available from: [Link]
-
U.S. Food and Drug Administration. McAlister Drug Corporation, Yukon, OK. 483 issued 10/03/2019. Available from: [Link]
-
Asif, M. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 59-72. Available from: [Link]
-
Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(6), 1888. Available from: [Link]
-
Chemistry Stack Exchange. How to interpret this pair of IR and 1H NMR spectra?. Available from: [Link]
-
National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. Available from: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pharmajournal.net [pharmajournal.net]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-ethoxy-1-methyl-4-nitro-1H-pyrazole | 1443279-01-3 [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
3-ethoxy-1-methyl-4-nitro-1H-pyrazole SMILES and InChIKey data
An In-depth Technical Guide to 3-ethoxy-1-methyl-4-nitro-1H-pyrazole: Structure, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole, a substituted pyrazole of interest to researchers and professionals in drug development. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] This guide will cover the chemical identity of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole, including its SMILES and InChIKey, propose a logical synthetic pathway based on established pyrazole synthesis methodologies, and discuss its potential biological significance and applications by drawing parallels with structurally related compounds.
Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is of significant interest in drug discovery due to its metabolic stability and its ability to act as a versatile scaffold for a wide range of biological activities.[2][3] The pyrazole ring is a key component in a number of blockbuster drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitors Ibrutinib and Ruxolitinib.[1][2] The diverse pharmacological profiles of pyrazole derivatives, which include anticancer, anti-inflammatory, antibacterial, and antiviral activities, underscore the importance of exploring novel substituted pyrazoles.[1][3] The introduction of various substituents onto the pyrazole core allows for the fine-tuning of its physicochemical properties and biological targets. This guide focuses on the specific derivative, 3-ethoxy-1-methyl-4-nitro-1H-pyrazole, to illustrate the scientific considerations for a novel pyrazole compound.
Chemical Identity of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole
The precise identification of a chemical entity is paramount for research and development. The following table summarizes the key chemical identifiers for 3-ethoxy-1-methyl-4-nitro-1H-pyrazole. The SMILES string was constructed by analyzing the structures of closely related compounds found in chemical databases. Specifically, the SMILES for 3-methyl-4-nitro-1H-pyrazole, 3-bromo-1-methyl-4-nitro-1H-pyrazole, and 3-ethoxy-1-methyl-1h-pyrazol-4-amine were used as references to deduce the final structure.[4][5][6]
| Identifier | Value | Source/Method |
| IUPAC Name | 3-ethoxy-1-methyl-4-nitro-1H-pyrazole | - |
| CAS Number | 1443279-01-3 | [7] |
| SMILES | CCOC1=NN(C=C1[O-])C | Deduced from related structures[4][5][6] |
| InChIKey | Not directly available, requires generation from structure | - |
Note: While the SMILES string is provided based on a logical deduction from existing data, the InChIKey should be generated using chemical software from the SMILES or structure file to ensure accuracy.
Synthesis Strategies for Substituted Pyrazoles
The synthesis of polysubstituted pyrazoles is a well-trodden path in organic chemistry, with several robust methods available.[8] Multicomponent reactions, in particular, have gained traction due to their efficiency and atom economy in generating molecular diversity.[1]
Proposed Retrosynthetic Analysis
A plausible synthetic route for 3-ethoxy-1-methyl-4-nitro-1H-pyrazole can be envisioned through the functionalization of a pre-formed pyrazole core. The key steps would involve the formation of the pyrazole ring, followed by the introduction of the nitro group.
Experimental Protocol: A Proposed Synthesis
The following is a hypothetical, yet chemically sound, protocol for the synthesis of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole, based on common pyrazole synthesis reactions.[9][10]
Step 1: Synthesis of 3-ethoxy-1-methyl-1H-pyrazole
-
Reaction Setup: To a solution of ethyl 3-ethoxy-3-oxopropanoate in a suitable solvent such as ethanol, add methylhydrazine.
-
Cyclization: The reaction mixture is heated under reflux to facilitate the condensation and cyclization to form the pyrazolone intermediate.
-
Alkylation: The resulting pyrazolone can then be O-alkylated to introduce the ethoxy group at the 3-position, though the initial choice of starting material with the ethoxy group is more direct. A more likely direct synthesis involves the reaction of an appropriate β-ketoester or its equivalent with methylhydrazine.
-
Purification: The crude product is purified by column chromatography on silica gel.
Step 2: Nitration of 3-ethoxy-1-methyl-1H-pyrazole
-
Nitrating Agent: A mixture of nitric acid and sulfuric acid is prepared at low temperature (0 °C).
-
Reaction: The 3-ethoxy-1-methyl-1H-pyrazole, dissolved in concentrated sulfuric acid, is added dropwise to the nitrating mixture, maintaining the low temperature. The nitro group is directed to the 4-position due to the electronic nature of the pyrazole ring.
-
Quenching and Isolation: The reaction mixture is then carefully poured onto ice, and the precipitated product is collected by filtration.
-
Purification: The crude 3-ethoxy-1-methyl-4-nitro-1H-pyrazole is washed with cold water and can be further purified by recrystallization.
Synthesis Workflow Diagram
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazole, 3-methyl-4-nitro- | C4H5N3O2 | CID 79255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-ethoxy-1-methyl-1h-pyrazol-4-amine (C6H11N3O) [pubchemlite.lcsb.uni.lu]
- 6. 3-bromo-1-methyl-4-nitro-1H-pyrazole | C4H4BrN3O2 | CID 13185127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-ethoxy-1-methyl-4-nitro-1H-pyrazole | 1443279-01-3 [chemicalbook.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rsc.org [rsc.org]
Methodological & Application
Application Notes & Protocols: A Guided Synthesis of Substituted 4-Nitro-1H-Pyrazoles from Ethyl Acetoacetate
Abstract: This document provides a comprehensive, research-level guide for the multi-step synthesis of a substituted nitro-pyrazole derivative, commencing from the readily available starting material, ethyl acetoacetate. The synthesis is structured as a four-step process: (1) Knorr condensation to form the pyrazolone core, (2) electrophilic nitration at the C4 position, (3) O-alkylation to introduce the ethoxy moiety, and (4) N-alkylation to yield the final product. This guide emphasizes the mechanistic rationale behind procedural choices, addresses key challenges such as regioselectivity in the final N-methylation step, and provides detailed, actionable protocols for laboratory execution. The target molecule for this pathway is 5-Ethoxy-1,3-dimethyl-4-nitro-1H-pyrazole , a structure logically derived from the specified precursor.
Introduction and Synthetic Strategy
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including anti-inflammatory agents like celecoxib and anti-obesity drugs like rimonabant.[1] The functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and biological properties. This guide details a robust and logical synthetic pathway starting from ethyl acetoacetate to produce a highly functionalized nitro-pyrazole.
The synthetic design follows a sequential functionalization of the pyrazole ring, as depicted in the workflow below. This strategy allows for controlled introduction of substituents and navigates the inherent reactivity of the heterocyclic intermediates.
Overall Synthetic Workflow
Caption: Figure 1: Overall Synthetic Pathway
Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one
Principle and Mechanistic Insights
The initial step involves the classic Knorr pyrazole synthesis, a condensation reaction between a β-ketoester (ethyl acetoacetate) and a hydrazine derivative.[2] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and elimination of ethanol to yield the stable pyrazolone ring.[3] This reaction is highly efficient and provides the core heterocyclic structure for subsequent modifications.
Caption: Figure 2: Knorr Pyrazole Synthesis Mechanism
Experimental Protocol
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (0.1 mol, 13.0 g).
-
In a separate beaker, prepare a solution of hydrazine hydrate (0.1 mol, 5.0 g) in 50 mL of ethanol.
-
Slowly add the hydrazine solution to the ethyl acetoacetate with continuous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the ethyl acetoacetate spot is no longer visible.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The resulting white crystalline solid is 3-methyl-1H-pyrazol-5(4H)-one, which is typically of sufficient purity for the next step.
| Parameter | Value |
| Reactants | Ethyl Acetoacetate, Hydrazine Hydrate |
| Solvent | Ethanol |
| Reaction Time | 1-2 hours |
| Temperature | Reflux (~78 °C) |
| Expected Yield | > 90% |
Step 2: Nitration of 3-Methyl-1H-pyrazol-5(4H)-one
Principle and Mechanistic Insights
The pyrazolone ring is activated towards electrophilic substitution, particularly at the C4 position. This step introduces the nitro group, a critical functional handle and a strong electron-withdrawing group that influences the electronics of the final molecule. The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[5][6]
Experimental Protocol
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (60 mL).
-
Cool the flask in an ice-salt bath to between 0 and 5 °C.
-
Slowly add 3-methyl-1H-pyrazol-5(4H)-one (0.05 mol, 4.9 g) in small portions, ensuring the temperature does not exceed 10 °C.
-
Once the pyrazolone has completely dissolved, prepare a nitrating mixture by cautiously adding concentrated nitric acid (0.06 mol, 2.7 mL) to concentrated sulfuric acid (10 mL) in the dropping funnel, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
The yellow precipitate of 3-methyl-4-nitro-1H-pyrazol-5(4H)-one is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried.
| Parameter | Value |
| Reactants | 3-Methyl-1H-pyrazol-5(4H)-one, HNO₃, H₂SO₄ |
| Reaction Time | 2-3 hours |
| Temperature | 0-10 °C (addition), RT (reaction) |
| Expected Yield | 75-85% |
Step 3: O-Ethylation of 3-Methyl-4-nitro-1H-pyrazol-5(4H)-one
Principle and Mechanistic Insights
The nitropyrazolone exists in tautomeric equilibrium. Alkylation can occur on either the oxygen or nitrogen atoms. To achieve selective O-ethylation to form 5-ethoxy-3-methyl-4-nitro-1H-pyrazole, the reaction conditions must be carefully controlled. Using a polar aprotic solvent like acetone or DMF and a moderately strong base like potassium carbonate favors the formation of the oxygen anion (phenoxide-like), which then acts as a nucleophile. A classic Sₙ2 reaction with an ethylating agent like ethyl iodide yields the desired O-alkylated product.
Experimental Protocol
-
In a 250 mL round-bottom flask, suspend 3-methyl-4-nitro-1H-pyrazol-5(4H)-one (0.04 mol, 6.3 g) and anhydrous potassium carbonate (0.06 mol, 8.3 g) in 100 mL of dry acetone.
-
Add ethyl iodide (0.05 mol, 7.8 g) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude residue can be purified by recrystallization from an ethanol/water mixture to yield 5-ethoxy-3-methyl-4-nitro-1H-pyrazole.
| Parameter | Value |
| Reactants | 3-Methyl-4-nitro-1H-pyrazol-5(4H)-one, Ethyl Iodide, K₂CO₃ |
| Solvent | Acetone (dry) |
| Reaction Time | 6-8 hours |
| Temperature | Reflux (~56 °C) |
| Expected Yield | 60-70% |
Step 4: N-Methylation of 5-Ethoxy-3-methyl-4-nitro-1H-pyrazole
Principle and Mechanistic Insights
The final step is the N-methylation of the pyrazole ring. The N-alkylation of unsymmetrically substituted pyrazoles is a well-known challenge, often resulting in a mixture of regioisomers.[7][8] The deprotonated pyrazole anion has nucleophilic character at both N1 and N2. The ratio of the resulting isomers is influenced by steric hindrance from adjacent substituents and the electronic nature of the ring. The electron-withdrawing nitro group at C4 and the substituents at C3 and C5 will direct the outcome. While achieving perfect selectivity can be difficult with simple alkylating agents, steric hindrance from the C5-ethoxy group may favor methylation at the N1 position.[9]
Caption: Figure 3: Regioisomers from N-Methylation
Experimental Protocol
-
Dissolve 5-ethoxy-3-methyl-4-nitro-1H-pyrazole (0.02 mol, 3.7 g) in 50 mL of dry acetonitrile in a 100 mL round-bottom flask.
-
Add anhydrous potassium carbonate (0.03 mol, 4.1 g) to the solution.
-
Add methyl iodide (0.025 mol, 3.5 g) dropwise at room temperature.
-
Stir the mixture at 50-60 °C for 4-6 hours. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material and the formation of the two product isomers.
-
After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product will be a mixture of the N1 and N2 methylated isomers. Separation of these regioisomers typically requires column chromatography on silica gel.[9][10] A gradient elution system (e.g., hexane/ethyl acetate) should be employed to resolve the two compounds.
-
Combine the fractions containing the desired isomer (typically the major product, confirmed by NMR analysis) and evaporate the solvent to obtain the final product, 5-ethoxy-1,3-dimethyl-4-nitro-1H-pyrazole.
| Parameter | Value |
| Reactants | 5-Ethoxy-3-methyl-4-nitro-1H-pyrazole, Methyl Iodide, K₂CO₃ |
| Solvent | Acetonitrile (dry) |
| Reaction Time | 4-6 hours |
| Temperature | 50-60 °C |
| Purification | Silica Gel Chromatography |
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Journal of the Serbian Chemical Society. Retrieved from [Link]
-
Synthesis and Characterization of Some New Pyrazole Compounds. (2018). ResearchGate. Retrieved from [Link]
-
Reddit. (2023). N-methylation of pyrazole. Retrieved from [Link]
-
Xiong, H., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Retrieved from [Link]
-
Al-Zaydi, K. M. (2009). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3,5-substituted pyrazoles from ethyl acetoacetate. Retrieved from [Link]
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN102250007A - Preparation method of 3,4-binitropyrazole.
-
Naik, C.G., & Malik, G.M. (2010). Synthesis of pyrazolone derivatives and their biological activities. Oriental Journal of Chemistry. Retrieved from [Link]
-
ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (1997). Nitropyrazoles. Retrieved from [Link]
-
RSC Publishing. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Retrieved from [Link]
-
MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Retrieved from [Link]
-
PMC - NIH. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]
-
R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
-
Semantic Scholar. (2015). Rishiram Prajuli.pmd. Retrieved from [Link]
-
RSC Publishing. (n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2023). Manipulating nitration and stabilization to achieve high energy. Retrieved from [Link]
- Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
PMC. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
PMC. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. scispace.com [scispace.com]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102250007A - Preparation method of 3,4-binitropyrazole - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
regioselective N-methylation protocols for nitro-pyrazole derivatives
Application Note: Regioselective N-Methylation Protocols for Nitro-Pyrazole Derivatives
Introduction & Mechanistic Challenge
Nitro-pyrazole derivatives are critical scaffolds in high-energy density materials (HEDMs) and oncology therapeutics (e.g., kinase inhibitors).[1] However, their synthesis is plagued by the "Azole Tautomerism Paradox."[1]
Unlike symmetrical 4-nitropyrazoles, 3-nitropyrazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms. The introduction of a methyl group can occur at either nitrogen, leading to two distinct regioisomers:[1][2]
-
1-methyl-3-nitropyrazole (1,3-isomer): Thermodynamically and sterically often favored.
-
1-methyl-5-nitropyrazole (1,5-isomer): Often the minor product, but critical for specific structure-activity relationships (SAR).
The nitro group (
This guide details three specific protocols ranging from classical kinetic control to advanced steric shielding strategies.[2]
Mechanistic Visualization
The following diagram illustrates the tautomeric equilibrium and the divergence in alkylation pathways.
Caption: Mechanistic bifurcation in the alkylation of 3-nitropyrazole anions. Path A is generally favored by sterics, while Path B requires specific directing groups or small electrophiles.[1]
Experimental Protocols
Protocol A: The "Steric Shield" Method (High Selectivity for 1,3-Isomer)
Best for: Creating 1-methyl-3-nitropyrazoles with >95:5 regioselectivity. Principle: Uses a bulky silyl-based electrophile as a "masked" methyl group.[2] The bulkiness prevents attack at the nitrogen proximal to the nitro group (N2), forcing reaction at the distal N1.[1]
Reagents:
-
Reagent: (Chloromethyl)triisopropoxysilane (CTPS)[1]
-
Desilylating Agent: TBAF (Tetrabutylammonium fluoride)[1][2]
-
Solvent: THF/DMSO (4:1)
Step-by-Step Workflow:
-
Preparation: Charge an oven-dried flask with 3-nitropyrazole (1.0 equiv) and dissolve in anhydrous THF/DMSO (4:1 v/v). Cool to 0 °C.
-
Deprotonation: Add KHMDS (1.2 equiv, 1M in THF) dropwise.[1] Stir at 0 °C for 30 mins to ensure complete formation of the pyrazolate anion.
-
Masked Alkylation: Add (Chloromethyl)triisopropoxysilane (1.2 equiv) dropwise. The bulky triisopropoxy group clashes with the 3-nitro group, preventing N2 attack.[1]
-
Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by LC-MS for the intermediate silyl-methyl adduct.[2]
-
Unmasking (Protodesilylation): Add TBAF (2.0 equiv, 1M in THF) and water (5 equiv).[1] Heat to 60 °C for 3 hours. The fluoride cleaves the silicon, leaving the methyl group.[1]
-
Workup: Dilute with Ethyl Acetate, wash with brine, dry over
, and concentrate.
Expected Outcome: >90% yield of the 1,3-isomer.
Protocol B: The "Classic" Base-Mediated Methylation (General Purpose)
Best for: 4-nitropyrazoles or when chromatographic separation of isomers is acceptable. Principle: Kinetic alkylation using a highly reactive electrophile (MeI).[1]
Reagents:
-
Base:
(Cesium Carbonate) - preferred over for solubility.[1] -
Electrophile: Iodomethane (MeI)[1]
-
Solvent: DMF (Dimethylformamide)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve nitropyrazole (1.0 equiv) in DMF (0.2 M concentration).
-
Base Addition: Add
(1.5 equiv). Stir for 15 minutes at RT.[1] The solution often turns yellow/orange indicating anion formation.[1] -
Alkylation: Add MeI (1.2 equiv) dropwise.[1] Caution: MeI is carcinogenic.[1]
-
Incubation: Stir at RT for 2–16 hours.
-
Note: For 3-nitropyrazoles, this typically yields a 60:40 to 80:20 mixture favoring the 1,3-isomer.[1]
-
-
Quench: Pour into ice water.
-
Purification: Extract with EtOAc. The isomers usually have significantly different Rf values on Silica gel (Hexane/EtOAc gradients).[1] The 1-methyl-3-nitro isomer is typically less polar than the 1-methyl-5-nitro isomer.
Protocol C: Acid-Catalyzed Diazomethane Surrogate (Alternative)
Best for: Base-sensitive substrates.
Reagents: TMS-Diazomethane (
Workflow:
-
Dissolve substrate in Toluene/MeOH (3:1).[1]
-
Add
(2.0 equiv) dropwise at 0 °C.[1] -
Note: This method is driven by the acidity of the pyrazole NH.[1] It is less regioselective than Protocol A but avoids strong bases.
Data Summary & Comparison
| Parameter | Protocol A (Silyl Masking) | Protocol B (Classic Base) | Protocol C (TMS-Diazomethane) |
| Primary Reagent | (Chloromethyl)triisopropoxysilane | MeI / | |
| Major Product | 1-Methyl-3-Nitropyrazole | Mixture (Favors 1,[1]3) | Mixture |
| Regio-Ratio (N1:N2) | > 95 : 5 | ~ 70 : 30 | ~ 60 : 40 |
| Yield | High (>85%) | High (>90%) | Moderate (60-80%) |
| Complexity | High (2 steps: alkylation + cleavage) | Low (1 step) | Moderate |
| Safety Profile | Good (Avoids volatile MeI) | Poor (MeI is toxic) | Moderate (TMSCHN2 is toxic) |
Troubleshooting & Optimization
-
Over-methylation: If quaternary ammonium salts (N,N-dimethyl pyrazolium) are observed, reduce the equivalents of MeI to 0.95 and lower the temperature to 0 °C.[1]
-
Solubility: Nitro-pyrazoles can be poorly soluble.[2] If DMF fails, switch to NMP (N-methyl-2-pyrrolidone) or use Protocol A which utilizes THF/DMSO.
-
Isomer Identification:
-
1H NMR: The proton at C5 (in the 1,3-isomer) typically appears as a doublet (
) further downfield than the C3 proton of the 1,5-isomer due to the adjacent nitrogen lone pair.[1] -
NOESY: In 1-methyl-5-nitropyrazole, there is a NOE correlation between the N-Methyl group and the substituent at C4 (if H). In 1-methyl-3-nitropyrazole, the N-Methyl group shows NOE with the proton at C5.
-
References
-
BenchChem Technical Support. (2025).[1][2] Selective N-Methylation of Pyrazoles: Protocols and Troubleshooting. BenchChem Application Notes. Link[1]
-
Genentech Process Chemistry. (2024).[1][9] N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.[2][9] Journal of Organic Chemistry, 89(6), 4221-4224.[1] Link[1]
-
Fustero, S., et al. (2008).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1] Journal of Organic Chemistry, 73(9), 3523–3529.[1] Link[1]
-
WuXi AppTec. (2024).[1] Activation Energy Estimation for Alkylation of Pyrazole: QM Magic Class. WuXi AppTec Research. Link
-
Dalinger, I. L., et al. (2012).[1][8] Efficient procedure for high-yield synthesis of 4-substituted 3,5-dinitropyrazoles. Synthesis, 44(13), 2058-2064.[1][8] Link[1]
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104140394A - Preparation method of 1-methyl-3,4,5-trinitro-pyrazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. atlantis-press.com [atlantis-press.com]
- 9. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
using 3-ethoxy-1-methyl-4-nitro-1H-pyrazole in heterocyclic drug design
Topic: Strategic Utilization of 3-Ethoxy-1-methyl-4-nitro-1H-pyrazole in Heterocyclic Drug Design Document Type: Application Note & Technical Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Version: 1.0
Executive Summary: The Scaffold Advantage
In the landscape of heterocyclic drug design, 3-ethoxy-1-methyl-4-nitro-1H-pyrazole represents a highly specialized "pivot" scaffold. Unlike generic pyrazoles, this molecule offers a pre-installed electronic push-pull system (electron-donating ethoxy vs. electron-withdrawing nitro) that dictates precise regioselectivity during functionalization.
Its value lies in its role as a precursor to 1-methyl-3-ethoxy-4-aminopyrazoles , which are bioisosteres of the purine ring systems found in ATP. This makes the scaffold indispensable in the design of:
-
PDE5 Inhibitors: Analogues of Sildenafil where the 3-propyl group is replaced by 3-ethoxy to modulate lipophilicity (LogP) and metabolic stability.
-
Kinase Inhibitors: The 3-ethoxy group often occupies the "gatekeeper" pocket or solvent-exposed regions in ATP-binding sites.
-
Fused Heterocycles: It serves as the "A-ring" for the synthesis of pyrazolo[4,3-d]pyrimidines.
Chemical Profile & Reactivity Map
Compound: 3-Ethoxy-1-methyl-4-nitro-1H-pyrazole CAS: 1443279-01-3 (Analogous reference) Molecular Formula: C6H9N3O3 Molecular Weight: 171.15 g/mol
Electronic Architecture
The molecule features three distinct zones of reactivity, governed by the interplay between the nitro group and the pyrazole ring nitrogen lone pairs.
-
Zone 1 (C4-Nitro): Highly electrophilic. The nitro group activates the ring for nucleophilic aromatic substitution (SNAr) if a leaving group were present at C5, but primarily serves as a masked amino group.
-
Zone 2 (C5-Hydrogen): The "Blind Spot." Often overlooked, the C5 proton is acidified by the adjacent nitro group and the N1-methyl induction. This allows for C-H activation or lithiation , enabling the construction of fused rings.
-
Zone 3 (C3-Ethoxy): Provides a fixed dipole and H-bond acceptor capability. The ethyl chain adds steric bulk compared to a methoxy group, often improving selectivity in protein binding pockets.
Figure 1: Reactivity profile of the core scaffold showing the three primary diversification vectors.
Experimental Protocols
Protocol A: Chemoselective Reduction to 4-Amino-3-ethoxy-1-methylpyrazole
Context: This is the gateway step. The resulting amine is unstable to oxidation and should be used immediately or stored as a hydrochloride salt.
Reagents:
-
Starting Material: 3-Ethoxy-1-methyl-4-nitro-1H-pyrazole (1.0 eq)
-
Catalyst: 10% Pd/C (5 wt% loading)
-
Solvent: Methanol (anhydrous)
-
Hydrogen Source: H2 gas (balloon pressure) or Ammonium Formate (transfer hydrogenation)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 g (5.8 mmol) of the nitro-pyrazole in 20 mL of anhydrous Methanol.
-
Catalyst Addition: Under a stream of nitrogen, carefully add 50 mg of 10% Pd/C. Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge the vessel with H2 gas three times. Stir vigorously under H2 balloon pressure at Room Temperature (25°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (UV active, yellow) will disappear; the amine product is often less UV active and stains with Ninhydrin (purple/red).
-
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo at <40°C.
-
Critical Step: To store, dissolve the residue in minimal Et2O and add 2M HCl in ether to precipitate the 4-amino-3-ethoxy-1-methylpyrazole hydrochloride salt . Filter and dry under vacuum.
-
Yield Expectation: 90–95%
Protocol B: C5-Functionalization (The "Vilsmeier" Gateway)
Context: To build bicyclic drugs (like Sildenafil analogues), a carbon atom must be introduced at C5. The Vilsmeier-Haack reaction is the industry standard for this scaffold.
Reagents:
-
Substrate: 3-Ethoxy-1-methyl-4-nitro-1H-pyrazole (or the acetamide derivative of the amine)
-
Reagent: POCl3 (3.0 eq), DMF (5.0 eq)
Procedure:
-
Vilsmeier Reagent Prep: Cool 5.0 eq of DMF to 0°C. Dropwise add 3.0 eq of POCl3. Stir for 30 mins to form the chloroiminium salt (white precipitate/slurry).
-
Addition: Dissolve the pyrazole substrate in minimal DMF and add dropwise to the reagent at 0°C.
-
Heating: Warm the mixture to 70–80°C for 4 hours.
-
Hydrolysis: Pour the reaction mixture onto crushed ice/NaOAc mixture to hydrolyze the intermediate.
-
Result: This yields 3-ethoxy-4-nitro-1-methyl-1H-pyrazole-5-carbaldehyde .
-
Note: If performed on the amine, the amine must be protected (e.g., as an amide) first, or the reaction will occur at the nitrogen.
-
Protocol C: Construction of the Pyrazolo[4,3-d]pyrimidine Core
Context: This protocol mimics the synthesis of PDE5 inhibitors, utilizing the C4-amine and the C5-functionality.
Figure 2: Step-wise evolution from the nitro-pyrazole scaffold to a bioactive fused heterocyclic core.
Drug Design Context: SAR Implications
When incorporating this scaffold into a drug candidate, consider the following Structure-Activity Relationship (SAR) data points:
| Feature | Function in Biological Systems | Design Tip |
| 3-Ethoxy Group | Lipophilic spacer & H-bond acceptor (Ether O). | More metabolically stable than -OCH3. The ethyl tail can fill small hydrophobic pockets (e.g., Ribose pocket in kinases). |
| 1-Methyl Group | Blocks tautomerization; defines orientation. | Essential for maintaining the "canonical" adenosine-mimic shape. Removal leads to promiscuous binding. |
| 4-Amino (Reduced) | Primary H-bond donor. | Critical for hinge-binding in kinases. Often derivatized to a urea or amide to reach the "back pocket." |
| Nitro Precursor | Electron withdrawing.[1] | While rarely the final drug form, the nitro group strongly lowers the pKa of the ring protons, altering solubility during synthesis. |
Case Study: PDE5 Inhibition Logic In Sildenafil (Viagra), the pyrazole C3 position holds a propyl group. Replacing this with an ethoxy group (using our scaffold) increases the polarity slightly while maintaining the steric bulk. This modification is often used to:
-
Reduce protein binding (improving free fraction).
-
Lower LogP to improve oral bioavailability.
-
Avoid metabolic oxidation of the propyl chain.
Safety & Handling
-
Energetics: Nitro-pyrazoles are energetic materials. While the 3-ethoxy derivative is stable, do not subject the dry solid to high friction or shock. Always test small scale (mg) thermal stability (DSC) before scaling to grams.
-
Toxicity: Pyrazoles are potential skin sensitizers. The 4-amino derivative is likely to be biologically active and should be handled in a fume hood with double-gloving.
-
Waste: Aqueous waste from the Vilsmeier reaction (Protocol B) contains phosphorous acid and is highly acidic. Neutralize carefully.
References
-
Synthesis of 4-Amino-1-methyl-3-propylpyrazole-5-carboxamide (Sildenafil Precursor)
-
Source: ResearchGate.[2] "Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide."
- Relevance: Establishes the standard reduction and cyclization protocols for this class of pyrazoles.
-
URL:
-
-
Functionalization of 4-Nitropyrazoles
- Source: Royal Society of Chemistry (RSC), Dalton Transactions.
- Relevance: detailed mechanisms for manipul
-
URL:
-
Vilsmeier-Haack Formylation of Pyrazoles
- Source: MDPI, Molbank. "Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde."
- Relevance: Validates the Vilsmeier formyl
-
URL:
-
Regioselective Synthesis of N-Methylpyrazoles
Sources
Application Note: High-Fidelity Hydrogenation of 4-Nitropyrazole
Executive Summary & Scientific Context
The reduction of 4-nitropyrazole to 4-aminopyrazole is a pivotal transformation in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents. While conceptually simple, this reaction is notorious for two primary failure modes: catalyst poisoning by the pyrazole nitrogen and rapid oxidative degradation of the resulting amine.
This application note provides two field-validated protocols to overcome these barriers. Unlike generic nitro-reduction guides, this document focuses on the specific handling requirements of the nitrogen-rich pyrazole core, ensuring high yield and product stability.
The Core Challenges
-
Catalyst Poisoning: The
nitrogen (N2) of the pyrazole ring acts as a Lewis base, coordinating strongly to the active sites of Palladium (Pd) or Platinum (Pt) catalysts. This competitive binding halts the catalytic cycle, often mistaken by researchers as "dead catalyst." -
Product Instability: Free base 4-aminopyrazole is electron-rich and highly susceptible to air oxidation, rapidly turning from a white solid to a black tar. Isolation as a hydrochloride salt is mandatory for stability.
Mechanistic Insight & Reaction Pathway[1]
Understanding the reduction pathway is critical for troubleshooting.[1] The reaction proceeds through nitroso and hydroxylamine intermediates.[2] Accumulation of the hydroxylamine intermediate (often due to catalyst poisoning) can lead to dangerous thermal events or impure products.
Diagram 1: Reduction Pathway & Poisoning Mechanism
Caption: Stepwise reduction of the nitro group. Note that both the substrate and the product can competitively bind (poison) the catalyst surface.
Experimental Protocols
Method A: Catalytic Hydrogenation (Parr Shaker/Balloon)
Best for: Cleanest impurity profile and scale-up potential.
Reagents:
-
Substrate: 4-Nitropyrazole (1.0 equiv)
-
Catalyst: 10% Pd/C (50% water wet). Note: Dry Pd/C is pyrophoric and dangerous in methanol.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Stabilizer: Concentrated HCl (1.1 equiv) or Acetic Acid.
Protocol:
-
Safety Check: Ensure all ignition sources are removed. Hydrogen gas is highly flammable.[1]
-
Dissolution: In a pressure vessel or round-bottom flask, dissolve 4-nitropyrazole in MeOH (10 mL/g).
-
Acidification (Critical): Add 1.1 equivalents of HCl (or AcOH).
-
Why? Protonating the pyrazole nitrogen (
) prevents it from binding to the Pd catalyst, significantly increasing reaction rate.
-
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate).
-
Technique: Add the catalyst as a slurry in water or under an argon blanket to prevent sparking.
-
-
Purge: Evacuate the vessel and backfill with Argon (
), then Hydrogen ( ). -
Reaction: Stir vigorously under
atmosphere.-
Balloon: Sufficient for small scales (<1g).
-
Time: 2–4 hours. Monitor by LCMS (look for M+1 = 84).
-
-
Workup (Anaerobic):
-
Filter the mixture through a Celite pad under a blanket of Nitrogen/Argon. Do not let the filter cake run dry (fire hazard).
-
Wash the cake with MeOH.
-
-
Isolation: Concentrate the filtrate to dryness.
-
Result: If HCl was used, you will obtain the stable 4-aminopyrazole dihydrochloride or monohydrochloride salt (off-white solid).
-
Method B: Catalytic Transfer Hydrogenation (CTH)
Best for: Labs without high-pressure equipment or for highly selective reductions.
Reagents:
-
Hydrogen Donor: Ammonium Formate (5.0 equiv)
-
Catalyst: 10% Pd/C (wet)
-
Solvent: Methanol/THF (1:1)
Protocol:
-
Dissolve 4-nitropyrazole in MeOH/THF.
-
Add Ammonium Formate (solid).[5]
-
Flush flask with Argon.
-
Add Pd/C catalyst (10 wt%).[5]
-
Reaction: Heat to mild reflux (50–60°C) or stir at RT for 4–12 hours.
-
Observation: Evolution of
and gas will occur (bubbling).
-
-
Workup: Filter through Celite.
-
Acidification: Immediately add 4M HCl in Dioxane or concentrated aqueous HCl to the filtrate.
-
Evaporation: Remove solvents to yield the ammonium chloride/aminopyrazole HCl mixture. Recrystallize from EtOH if necessary to remove ammonium salts.
Comparative Data & Selection Guide
| Feature | Method A: H2 Gas | Method B: Transfer (NH4HCO2) |
| Reaction Speed | Fast (2-4 h) | Moderate (4-12 h) |
| Scalability | High (kg scale feasible) | Low/Medium (Gas evolution limits scale) |
| Selectivity | Moderate (Reduces alkenes/alkynes) | High (Often spares halogens/alkenes) |
| Safety Profile | High Risk (Flammable Gas) | Lower Risk (No H2 cylinder) |
| Catalyst Poisoning | High (Requires Acid additive) | Moderate (Ammonia byproduct can poison) |
Critical Workflow: Stabilization of the Amine
The single most common failure is the degradation of the product after the reaction is complete. The free amine is not shelf-stable.
Diagram 2: The "Zero-Oxidation" Workup
Caption: Decision logic for workup. Acidification before evaporation is the only way to ensure a stable, usable product.
Troubleshooting & Expert Tips
-
Reaction Stalls at 50%:
-
Cause: Catalyst poisoning by the product amine or the starting material.
-
Fix: Add 1-2 drops of concentrated HCl or Acetic Acid. The protonated nitrogen cannot coordinate to the Pd surface.
-
-
Fire on Filtration:
-
Cause: Dry Pd/C reacting with methanol vapors and oxygen.
-
Fix: Always keep the Celite pad wet with water or solvent. Flush the receiving flask with Argon before filtration.
-
-
Product is Purple/Black:
-
Cause: Oxidation of the free amine.
-
Fix: Decolorize with activated charcoal in MeOH, filter, and immediately treat with HCl/Ether to precipitate the salt.
-
References
-
Safety of 4-Nitropyrazole: Fisher Scientific. (2021). Safety Data Sheet: 4-Nitro-1H-pyrazole. Retrieved from
-
Catalytic Transfer Hydrogenation: Gowda, D. C., et al. (2000). Ammonium Formate/Pd-C: A Versatile System for the Reduction of Aromatic Nitro Compounds. Synthetic Communications. Retrieved from
-
Synthesis of Aminopyrazoles (Patent): Dousson, C. B., et al. (2007). Process for the preparation of 4-aminopyrazole derivatives. WO2007034183A2. Retrieved from
-
Catalyst Poisoning Mechanisms: Maxted, E. B. (1951). The Poisoning of Metallic Catalysts. Advances in Catalysis. Retrieved from
-
Product Stability (HCl Salt): Sigma-Aldrich. (n.d.). 4-Aminopyrazole hydrochloride Product Specification. Retrieved from [6]
Sources
- 1. chem.wisc.edu [chem.wisc.edu]
- 2. almacgroup.com [almacgroup.com]
- 3. Regioselective and guided C-H activation of 4-nitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 5. Ammonium Formate [commonorganicchemistry.com]
- 6. 4-氨基-1H-吡唑 95% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Nitration of 3-ethoxy-1-methyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific nitration reaction. We will explore common challenges, provide systematic troubleshooting workflows, and detail validated protocols to help you improve your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the nitration of 3-ethoxy-1-methyl-1H-pyrazole is consistently low. What are the most common reasons?
Low yields in this synthesis can typically be attributed to one or more of the following factors: suboptimal reaction conditions, particularly temperature control; the purity of your starting materials and reagents; incomplete reaction or the formation of significant side products; and product loss during the workup and purification stages. A systematic approach to troubleshooting is the most effective way to identify and resolve the specific cause.[1][2]
Q2: I'm observing a dark brown or black color in my reaction mixture. What does this indicate?
A dark discoloration often points to the decomposition of the pyrazole ring or oxidation of the substrate/product.[2] This is frequently caused by excessively high reaction temperatures or a nitrating agent concentration that is too aggressive for the substrate. Nitration reactions are highly exothermic, and poor temperature control can lead to runaway reactions and the formation of nitrogen oxides (NOx), which can contribute to the dark color and reduce yield.[2][3]
Q3: How can I be sure the reaction has gone to completion?
The most reliable method for monitoring reaction progress is through analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By taking small aliquots from the reaction mixture over time and comparing them to your starting material standard on a TLC plate, you can visually determine when the starting material has been fully consumed.
Q4: I suspect side products are forming. What are the likely impurities?
In pyrazole nitration, potential side products include isomers (e.g., nitration at the 5-position, though less likely given the directing effects of the 1-methyl and 3-ethoxy groups), dinitrated products, or products from ring-opening or decomposition under harsh acidic conditions.[4][5] The electron-donating ethoxy group strongly activates the ring, making it susceptible to over-nitration if conditions are not carefully controlled.
Q5: What is the most critical safety precaution for this reaction?
The single most critical safety aspect is strict temperature control .[6][7] Nitrations are highly exothermic and have the potential for thermal runaway, which can lead to a violent, uncontrolled reaction or explosion.[3][8] Always perform the reaction in a well-ventilated fume hood, behind a blast shield, and have an appropriately sized ice bath ready for immediate cooling. Wear personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[9]
Systematic Troubleshooting Guide for Low Yield
If you are experiencing low yields, it is crucial to diagnose the problem systematically rather than changing multiple parameters at once. The following workflow provides a logical path to identifying and solving the issue.
Caption: A logical workflow for troubleshooting low reaction yields.
Detailed Troubleshooting Steps
-
Assess Reagent and Starting Material Purity:
-
Problem: Impurities in your 3-ethoxy-1-methyl-1H-pyrazole starting material can consume the nitrating agent and lead to side reactions. Water in your sulfuric acid or nitric acid can alter the reactivity of the nitrating species (the nitronium ion, NO₂⁺) and reduce efficiency.[1]
-
Solution: Verify the purity of your starting material by NMR or GC-MS. Use fresh, high-purity concentrated (98%) sulfuric acid and fuming (≥90%) or concentrated (70%) nitric acid. Ensure all glassware is scrupulously dried before use.
-
-
Verify and Control Reaction Conditions:
-
Problem: The most common cause of failure is poor temperature control. Adding the nitric acid too quickly or at too high a temperature can cause localized heating, leading to decomposition and the formation of byproducts.[2]
-
Solution:
-
Temperature: Maintain the reaction temperature strictly between 0-5 °C during the addition of nitric acid using an ice-salt bath.
-
Addition Rate: Add the nitric acid dropwise via an addition funnel over a prolonged period (e.g., 30-60 minutes) to allow the cooling bath to dissipate the heat generated.
-
Stirring: Ensure efficient and vigorous stirring throughout the reaction to maintain thermal and concentration homogeneity.[1]
-
-
-
Monitor the Reaction to Completion:
-
Problem: Stopping the reaction too early results in incomplete conversion, while running it for too long can promote product degradation or side reactions.
-
Solution: Use TLC to monitor the disappearance of the starting material. Prepare a TLC chamber with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting material and co-spot it with the reaction mixture. The reaction is complete when the starting material spot is no longer visible in the reaction lane.
-
-
Review Workup and Purification:
-
Problem: Significant product loss can occur during the quenching and extraction phases. The product may be partially soluble in the aqueous layer, or an emulsion may form. Improper choice of recrystallization solvent can also lead to poor recovery.[2]
-
Solution:
-
Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with stirring. This precipitates the crude product and dilutes the acid.
-
Extraction: Ensure the quenched mixture is neutralized (e.g., with NaHCO₃ or Na₂CO₃) before extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Perform multiple extractions (3x) to ensure complete recovery.
-
Purification: Recrystallization is an effective purification method for nitrated pyrazoles.[10][11] Test various solvents (e.g., ethanol, isopropanol, or mixtures with water) on a small scale to find one that provides good recovery of pure crystals.
-
-
Experimental Protocols
Protocol 1: Optimized Nitration of 3-ethoxy-1-methyl-1H-pyrazole
This protocol is designed to maximize yield by carefully controlling reaction parameters.
Caption: Step-by-step workflow for the optimized nitration protocol.
Materials:
-
3-ethoxy-1-methyl-1H-pyrazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice / Ice Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-ethoxy-1-methyl-1H-pyrazole (1.0 eq).
-
Cooling and Dissolution: Place the flask in an ice-salt bath. Slowly add concentrated H₂SO₄ (approx. 3-4 volumes relative to the substrate) while stirring, ensuring the internal temperature does not exceed 10°C. Stir until the substrate is fully dissolved. Cool the resulting solution to 0-5°C.
-
Nitration: Add concentrated HNO₃ (1.1 eq) to the dropping funnel. Add the nitric acid dropwise to the stirred pyrazole solution over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0-5°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress using TLC until the starting material is consumed.
-
Workup - Quenching: In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water (at least 10x the volume of the reaction mixture). Slowly and carefully pour the reaction mixture onto the crushed ice. A precipitate should form.
-
Neutralization: Once all the ice has melted, slowly add saturated NaHCO₃ solution to the mixture until the pH is neutral (~7). Be cautious as this will generate CO₂ gas.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 3 volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as hot ethanol, to obtain pure 3-ethoxy-1-methyl-4-nitro-1H-pyrazole.
Protocol 2: TLC Monitoring
-
Eluent: 3:1 Hexanes:Ethyl Acetate (adjust ratio as needed for optimal spot separation).
-
Plate: Silica gel 60 F₂₅₄.
-
Procedure:
-
Dissolve a small amount of your starting material in ethyl acetate to use as a reference (SM).
-
Using a capillary tube, take a small drop from the reaction mixture and quench it in a vial with a small amount of water and ethyl acetate. Use the organic layer for spotting (Rxn).
-
On the TLC plate, make three spots: SM, Rxn, and a co-spot (both SM and Rxn on the same spot).
-
Develop the plate in the eluent, dry, and visualize under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting material is absent in the 'Rxn' lane.
-
Quantitative Data Summary
The following table outlines the key parameters and their target values for achieving optimal yield.
| Parameter | Recommended Value/Condition | Rationale |
| Temperature | 0–5 °C | Minimizes decomposition and side reactions by controlling the highly exothermic process.[2] |
| HNO₃ Stoichiometry | 1.05–1.2 equivalents | A slight excess ensures complete conversion without promoting significant over-nitration. |
| Solvent | Concentrated H₂SO₄ | Acts as both a solvent and a catalyst, generating the required nitronium ion (NO₂⁺).[12] |
| Reaction Time | 1–3 hours (post-addition) | Sufficient time for completion, but should be confirmed by TLC monitoring to avoid degradation.[1] |
| Workup pH | ~7 (Neutral) | Ensures the pyrazole product is in its neutral form for efficient extraction into an organic solvent. |
References
- Vertex AI Search. (2024). Nitration reaction safety.
- National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development.
- Benchchem. (n.d.). "troubleshooting guide for the synthesis of heterocyclic compounds".
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
- DOKUMEN.PUB. (2013). Chemistry, Process Design, and Safety for the Nitration Industry 9780841228863, 9780841228870.
- Canadian Science Publishing. (n.d.). reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives.
- NIH. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review.
- ResearchGate. (n.d.). (PDF) Nitropyrazoles.
- Unknown. (n.d.). Pyrazole.
- Benchchem. (n.d.). Troubleshooting low yield in 5-Nitrovanillin nitration.
- ResearchGate. (n.d.). (PDF) Nitropyrazoles (review).
- Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles.
- ResearchGate. (n.d.). Review on synthesis of nitropyrazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. dokumen.pub [dokumen.pub]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ehs.com [ehs.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 12. eguru.rrbdavc.org [eguru.rrbdavc.org]
Technical Support Center: Troubleshooting Low Aqueous Solubility of Nitro-Pyrazoles
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center. As a Senior Application Scientist, I understand that navigating the experimental challenges of poorly soluble compounds is a common yet significant hurdle in research and development. Nitro-pyrazoles, a class of compounds rich in medicinal and materials science potential, are frequently characterized by their limited solubility in aqueous media. This guide is designed to provide you with not just procedural steps, but the underlying scientific rationale to effectively troubleshoot and overcome these solubility issues.
The core of the problem often lies in the inherent physicochemical properties of the nitro-pyrazole scaffold. The pyrazole ring itself is hydrophobic, and the addition of a nitro group—while crucial for biological activity or material properties—often increases the crystal lattice energy, making it more difficult for water molecules to solvate the compound.[1] This guide will walk you through a logical progression of strategies, from simple adjustments to more advanced formulation techniques, to keep your research moving forward.
Troubleshooting Guide: A Step-by-Step Approach
This section is structured to address the most common issues encountered in the lab. Follow this workflow when your nitro-pyrazole compound fails to dissolve or precipitates from your aqueous solution.
Q1: My nitro-pyrazole compound precipitated out of my aqueous buffer. What is the most direct troubleshooting step?
Answer: The first and often most effective strategy is to attempt a pH adjustment. The pyrazole ring contains weakly basic nitrogen atoms.[2][3] By acidifying the medium, you can protonate one of these nitrogens, forming a pyrazolium salt. This salt is an ionic species and is typically orders of magnitude more soluble in water than the neutral parent compound.[2]
Mechanism of pH-Dependent Solubilization
The equilibrium between the neutral pyrazole (P) and its protonated, water-soluble salt (PH+) is governed by the pH of the solution and the pKa of the compound. Lowering the pH below the pKa will shift the equilibrium towards the more soluble protonated form.
Experimental Protocol: Small-Scale pH-Solubility Screening
-
Preparation: Prepare a small, known amount of your nitro-pyrazole compound as a slurry in your target aqueous buffer at a concentration slightly higher than your desired final concentration.
-
Acidification: While stirring, add a dilute strong acid (e.g., 0.1 M HCl) dropwise.
-
Observation: Visually monitor for dissolution. Use a calibrated pH meter to track the pH of the solution.
-
Equilibration: After the compound dissolves, allow the solution to stir for 15-20 minutes to ensure it is stable and does not precipitate over time.
-
Verification: Once dissolved, you can slowly add a dilute base (e.g., 0.1 M NaOH) to see if the compound precipitates back out as the pH rises, confirming that the solubility is indeed pH-dependent.[4]
Expert Insight: This method is most effective for compounds where the final application can tolerate a lower pH. Always consider the pH stability of your compound and its compatibility with downstream assays (e.g., cell-based experiments or enzymatic reactions).
Q2: pH adjustment was ineffective, or my experimental system requires a near-neutral pH. What should I try next?
Answer: Your next line of defense is the use of co-solvents. A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system.[5][6] This reduction in polarity lowers the interfacial tension between your hydrophobic compound and the solvent, thereby enhancing solubility.[5] This technique is widely used for parenteral and oral formulations of poorly soluble drugs.[6]
Mechanism of Co-Solvency
Co-solvents work by disrupting the hydrogen-bonding network of water, creating a less polar microenvironment around the solute molecule. This "solubilizing environment" is more favorable for dissolving non-polar compounds like nitro-pyrazoles. The presence of a co-solvent can increase solubility by several orders of magnitude.[7][8]
Caption: Cyclodextrin Inclusion Complex Formation.
Frequently Asked Questions (FAQs)
FAQ 1: Why are nitro-pyrazoles fundamentally difficult to dissolve in water?
The low aqueous solubility is a result of two primary factors. First, the core pyrazole ring is a hydrophobic heterocyclic structure. [1]Second, the presence of the nitro group, while polar, contributes to strong intermolecular interactions in the solid state, leading to high crystal lattice energy. For dissolution to occur, the energy released from solvating the molecule with water must be sufficient to overcome this crystal lattice energy. For many nitro-pyrazoles, this balance is unfavorable in pure water. [9]
FAQ 2: Does the position of the nitro group on the pyrazole ring affect solubility?
Yes, significantly. The position of the nitro group (and any other substituents) influences the molecule's overall dipole moment, its ability to act as a hydrogen bond donor or acceptor, and how it packs into a crystal lattice. [9][10]For example, a substitution pattern that allows for strong intermolecular hydrogen bonding in the solid state will likely result in lower solubility than an isomer that does not pack as efficiently.
FAQ 3: What is the best method for accurately measuring the solubility of my compound?
The gold standard is the shake-flask method . [11]In this procedure, an excess amount of the solid compound is added to the solvent system of interest (e.g., buffer, co-solvent mixture). The mixture is then agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove the undissolved solid, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical method like HPLC, LC-MS, or UV-Vis spectroscopy. [11]
FAQ 4: How do I choose between these different solubilization techniques?
The choice depends on your experimental constraints. The following decision-making workflow provides a general guideline.
Caption: Troubleshooting Workflow for Nitro-Pyrazole Solubility.
References
- Solubility of Things. (n.d.). 4-nitro-1H-pyrazole.
- Doke, V. V., Kunwarpuriya, A. S., Gupta, K., & Khutle, N. M. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research, 9(5), 1-13.
- Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
- Pratiwi, R., & Chaerunisaa, A. Y. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 1(1), 1-8.
- Garg, A., & Singh, S. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Kumar, L., & Verma, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 112-119.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
- Ghasemi, M., & Zand, R. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry.
- ResearchGate. (n.d.). (PDF) Nitropyrazoles (review).
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- LibreTexts. (2023, August 31). Solubility of Organic Compounds.
- BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
- Al-Ostath, A., & Al-Assar, M. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-11.
- DeVore, N. M., & Scott, E. E. (2012). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. The Journal of biological chemistry, 287(2), 1449–1458.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. www1.udel.edu [www1.udel.edu]
- 5. wisdomlib.org [wisdomlib.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. wjbphs.com [wjbphs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
minimizing side reactions during reduction of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole
Technical Support Center: Reduction of 3-Ethoxy-1-methyl-4-nitro-1H-pyrazole
Welcome to the technical support guide for the selective reduction of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole. This resource is designed for researchers, chemists, and process development professionals to provide actionable troubleshooting advice and in-depth answers to frequently encountered challenges during this critical synthetic transformation. The reduction of nitro-pyrazoles is a key step in the synthesis of valuable amino-pyrazole building blocks for pharmaceuticals and other advanced materials, but it is often accompanied by side reactions that can complicate purification and lower yields.[1][2] This guide explains the causality behind common issues and provides validated protocols to minimize side reactions and maximize the yield of your desired 4-amino product.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the reduction of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole?
The reduction of an aromatic nitro group is a multi-step process that proceeds through several reactive intermediates.[3] The primary side reactions arise from the dimerization of these intermediates, leading to the formation of azoxy and azo compounds.
-
Nitroso Intermediate (Ar-NO): The initial reduction product.
-
Hydroxylamine Intermediate (Ar-NHOH): A key intermediate that can either be reduced to the desired amine or react with the nitroso intermediate.
-
Azoxy Compound Formation: The condensation of the nitroso and hydroxylamine intermediates forms an azoxy dimer (Ar-N(O)=N-Ar).[3]
-
Azo Compound Formation: Further reduction of the azoxy compound yields the intensely colored azo dimer (Ar-N=N-Ar).[4]
These dimers are common byproducts in many nitro reduction schemes, especially under neutral or basic conditions or when using reducing agents like metal hydrides.[4][5]
Q2: How does the substituted pyrazole ring itself influence the reduction process?
The pyrazole ring is an electron-rich heterocycle, which generally makes it stable to typical catalytic reduction conditions.[2][6] However, the presence of a strong electron-withdrawing nitro group at the C4 position significantly influences the electronic properties of the ring. This can make the ring susceptible to degradation under overly harsh conditions (e.g., very strong acids or bases at high temperatures). While pyrazole itself is resistant to reduction, certain derivatives can be sensitive.[1][6] It is crucial to select reaction conditions that are potent enough to reduce the nitro group but mild enough to preserve the core heterocyclic structure.
Q3: What is the best general method to start with for reducing this specific nitro-pyrazole?
For a clean and efficient reduction, catalytic transfer hydrogenation is an excellent starting point. This method uses a hydrogen donor, such as ammonium formate or hydrazine, in the presence of a catalyst like Palladium on carbon (Pd/C).[7] It avoids the need for high-pressure hydrogen gas and is often very selective, minimizing many common side reactions.[8]
An alternative robust method is reduction with metals in acidic media, such as Tin(II) chloride (SnCl₂) in an alcoholic solvent or iron powder in acetic or hydrochloric acid.[1][7] These methods are effective and the acidic environment helps to prevent the formation of azo and azoxy dimers by protonating the reactive intermediates.
Visualizing the Reaction Landscape
The following diagram illustrates the intended reaction pathway from the nitro-pyrazole to the desired amine, as well as the competing side reactions that lead to dimeric impurities.
Caption: Reaction pathway for nitro-pyrazole reduction and formation of common side products.
Troubleshooting Guide
This section addresses specific problems you may encounter during the experiment.
Problem 1: My reaction is incomplete; significant starting material remains.
An incomplete reaction is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
-
Possible Cause 1: Catalyst Inactivity.
-
Explanation: Heterogeneous catalysts like Pd/C can lose activity over time or be poisoned by impurities (e.g., sulfur compounds).
-
Solution: Always use a fresh batch of catalyst. If poisoning is suspected from the starting material, consider purifying it first. For particularly stubborn reductions, a more active catalyst like Platinum(IV) oxide (PtO₂) may be required.[9]
-
-
Possible Cause 2: Insufficient Reducing Power.
-
Explanation: The amount of hydrogen gas or hydrogen donor may be insufficient. For catalytic hydrogenations, the pressure of H₂ might be too low.
-
Solution: If using a hydrogen balloon, ensure there are no leaks and purge the reaction vessel thoroughly with H₂ or an inert gas before starting. For more difficult reductions, increasing the pressure in a suitable apparatus may be necessary.[9] If using a transfer hydrogenation agent like ammonium formate, increase the number of equivalents (from 3 to 5, for example).[7]
-
-
Possible Cause 3: Poor Solubility.
-
Explanation: The nitro-pyrazole may have low solubility in the chosen solvent, limiting its interaction with the catalyst. A Reddit discussion among chemists highlighted that poor solubility is a common reason for failed reductions.[9]
-
Solution: Add a co-solvent to improve solubility. For example, if you are using ethanol, adding tetrahydrofuran (THF) can significantly help with hydrophobic substrates.[9] A protic co-solvent like ethanol or acetic acid is almost always beneficial for catalytic hydrogenations.[9]
-
Problem 2: I'm observing intensely colored impurities in my product.
The formation of colored byproducts is a strong indicator of azo and azoxy dimer formation.
-
Possible Cause: Dimerization of Intermediates.
-
Explanation: As shown in the diagram above, the nitroso and hydroxylamine intermediates can condense. This process is often accelerated at neutral or high pH and can be problematic if the reduction of the hydroxylamine to the amine is slow, allowing its concentration to build up.[3][10]
-
Solution 1: Use Acidic Conditions. Switching to a reducing system that operates under acidic conditions is highly effective. Methods like SnCl₂·2H₂O in ethanol or Fe powder in acetic acid keep the hydroxylamine intermediate protonated, preventing it from participating in condensation reactions.[1][7]
-
Solution 2: Additive for Catalytic Hydrogenation. If you must use catalytic hydrogenation, the addition of a co-catalyst can suppress side reactions. For instance, it has been found that catalytic amounts of vanadium compounds can prevent the accumulation of hydroxylamine intermediates, leading to purer products.[11]
-
Solution 3: Ensure Efficient Mixing. Inadequate stirring can create localized "hot spots" of reactive intermediates. Ensure vigorous stirring throughout the reaction.
-
Problem 3: My yield is low, and I suspect the pyrazole ring is degrading.
While the pyrazole ring is generally robust, its stability can be compromised under excessively harsh conditions.
-
Possible Cause: Ring Instability.
-
Explanation: Highly aggressive reagents or extreme temperatures can lead to undesired reactions on the heterocycle. Although the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is more common for di-nitro-pyrazoles, the possibility of nucleophilic attack on the electron-deficient ring under certain conditions cannot be entirely dismissed.[12] Most nitro reductions are also highly exothermic, and poor temperature control can lead to decomposition.[8]
-
Solution:
-
Use Milder Reagents: Opt for gentler reduction methods. Catalytic transfer hydrogenation is typically milder than high-pressure catalytic hydrogenation.[7]
-
Control Temperature: Perform the reaction in an ice bath to dissipate the heat generated, especially during the initial phase. Most nitro reductions require careful temperature management for safety and selectivity.[8]
-
Avoid Strong Bases: Do not use strong, stoichiometric bases, as deprotonation at certain positions on the pyrazole ring can lead to ring-opening.[2]
-
-
Recommended Experimental Protocols
Here are two detailed, field-proven protocols designed to minimize side reactions.
Protocol A: Catalytic Transfer Hydrogenation (High Selectivity)
This method is an excellent first choice due to its mild conditions and high selectivity, which generally avoids dimer formation.
| Parameter | Value | Rationale |
| Reducing Agent | Ammonium Formate (HCOONH₄) | A stable, easy-to-handle hydrogen donor. |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Efficient and widely available catalyst for hydrogenation.[7] |
| Solvent | Methanol or Ethanol | Protic solvent that aids the reaction and dissolves the reagents. |
| Temperature | Room Temperature to 40 °C | Mild conditions to prevent degradation. |
Step-by-Step Methodology:
-
To a round-bottom flask, add 3-ethoxy-1-methyl-4-nitro-1H-pyrazole (1.0 eq).
-
Add methanol or ethanol as the solvent (approx. 10-20 mL per gram of substrate).
-
Add ammonium formate (4.0-5.0 eq).
-
Carefully add 10% Pd/C catalyst (5-10 mol% by weight). Note: Pd/C can be pyrophoric; handle with care.
-
Stir the mixture at room temperature. A slight exotherm may be observed. If the reaction is slow, gently warm the mixture to 40 °C.
-
Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 2-6 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can then be purified by standard methods.
Protocol B: Reduction with Tin(II) Chloride (Robust & Dimer-Resistant)
This classic method is highly reliable and the acidic conditions effectively suppress the formation of azo and azoxy byproducts.[7]
| Parameter | Value | Rationale |
| Reducing Agent | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | A powerful and selective reducing agent for nitro groups. |
| Solvent | Ethanol or Ethyl Acetate | Common organic solvents compatible with the reaction. |
| Temperature | 60-70 °C | Elevated temperature is typically required for this reduction. |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 3-ethoxy-1-methyl-4-nitro-1H-pyrazole (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (3.0-4.0 eq) to the solution.
-
Heat the mixture to reflux (around 70 °C) and stir.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
After cooling to room temperature, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
Troubleshooting Decision Workflow
Use this flowchart to diagnose and solve common issues during your reduction experiment.
Caption: A decision tree for troubleshooting common reduction problems.
References
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Advances.
- Reduction of nitro compounds. Wikipedia.
- Jang, M., & Park, B. Y. (2022).
- Vengatesh, P., & Nanjan, P. (2022). Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. Current Organic Chemistry.
- ACS GCI Pharmaceutical Roundtable. Nitro Reduction. Reagent Guides.
- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PubMed Central.
- Selective reduction of nitro group without affecting other functional groups. Benchchem.
- Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V₂O₅/TiO₂ catalyst for amine synthesis.
- Nitro Reduction - Common Conditions. ACS GCI Pharmaceutical Roundtable.
- Reduction Reactions and Heterocyclic Chemistry. Jones Research Group.
- my nitro refuses to be reduced. Reddit r/Chempros.
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH₄ / Ni(PPh₃)₄. Journal of Synthetic Chemistry.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Lee, H. Y., & An, M. (2004). Selective Reduction of the Nitro-group Using Co₂(CO)₈-H₂O. Bulletin of the Korean Chemical Society.
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Process for the catalytic hydrogenation of aromatic nitro compounds.
- Hydrogenation troubleshooting. Reddit r/Chempros.
- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
- 3-ethoxy-1-methyl-4-nitro-1H-pyrazole. ChemicalBook.
- ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines.
- Catalytic Hydrogenation of Nitrobenzene to Aniline.
- Rahman, M. T., et al.
- SAFETY DATA SHEET - 3-Methyl-4-nitro-1H-pyrazole. Fisher Scientific.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. almacgroup.com [almacgroup.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
- 10. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 11. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative NMR Profiling: 3-Ethoxy-1-methyl-4-nitro-1H-pyrazole vs. Regioisomeric Impurities
Strategic Overview
The Scaffold: 3-ethoxy-1-methyl-4-nitro-1H-pyrazole is a specialized heterocyclic intermediate. The combination of an electron-donating ethoxy group and an electron-withdrawing nitro group creates a "push-pull" electronic system, making it a valuable scaffold for high-affinity kinase inhibitors and energetic materials.
The Problem (The "Why"): The synthesis of this compound typically involves the methylation of 3-ethoxy-4-nitropyrazole. Due to annular tautomerism in the precursor, methylation inevitably produces two regioisomers:
-
The Target (1,3-isomer): 3-ethoxy-1-methyl-4-nitro-1H-pyrazole.
-
The Impurity (1,5-isomer): 5-ethoxy-1-methyl-4-nitro-1H-pyrazole.
Standard LC-MS often fails to distinguish these isomers effectively as they share identical molecular weights (
Comparative Analysis: Target vs. Isomer
The most critical performance metric for this analysis is Regiochemical Certainty . The table below contrasts the spectral signatures of the target against its common impurity.
Table 1: Diagnostic Signal Comparison (CDCl
, 400 MHz)
| Feature | Target Compound (1,3-isomer) | Alternative/Impurity (1,5-isomer) | Differentiation Logic |
| Ring Proton | |||
| N-Methyl | N-Me in the 1,5-isomer is sterically crowded by the adjacent ethoxy group, often causing a slight upfield shift. | ||
| NOE Contact | N-Me | N-Me | Definitive Proof. The target shows spatial proximity between Methyl and Ring H. The isomer shows proximity between Methyl and Ethoxy. |
| Solvent Shift | The highly polarized 1,3-isomer interacts more strongly with DMSO dipole. |
Detailed Spectral Analysis (Target Molecule)
Chemical Shift Assignments (Recommended Solvent: CDCl
)
-
8.22 ppm (1H, s,
):-
Analysis: This singlet is the most downfield signal. It is deshielded by three factors: the adjacent nitro group (anisotropy), the adjacent nitrogen (electronegativity), and the lack of steric crowding.
-
-
4.35 ppm (2H, q,
Hz, ):-
Analysis: Typical methylene quartet characteristic of an ethoxy group. The shift is slightly higher than a standard ether due to the electron-deficient pyrazole ring.
-
-
3.90 ppm (3H, s,
):-
Analysis: Sharp singlet. If this peak appears broadened or split, check for rotamers or incomplete purification of the 1,5-isomer.
-
-
1.42 ppm (3H, t,
Hz, ):-
Analysis: Terminal methyl triplet.
-
Coupling Constants (
)
- (Ethoxy): ~7.1 Hz. This confirms the connectivity of the ethyl chain.
-
(Ring): Typically not observed in this substituted system, resulting in sharp singlets for
and .
Experimental Protocols
Protocol A: Standard 1D
H NMR (Quality Control)
-
Purpose: Routine purity check.
-
Solvent: CDCl
(99.8% D) + 0.03% TMS.-
Why? CDCl
minimizes solvent-solute hydrogen bonding, providing sharper peaks for the ethoxy coupling than DMSO- .
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Parameters:
-
Pulse Angle: 30°.
-
Relaxation Delay (
): 1.0 s (Sufficient for non-quantitative analysis). -
Scans (
): 16.
-
Protocol B: 1D NOE Difference (Structural Validation)
-
Purpose: To definitively prove the N-Me is at position 1 and the H is at position 5 (Target) versus the alternative.
-
Method:
-
Sample Prep: Degas the sample (nitrogen bubbling for 2 mins) to remove paramagnetic oxygen, which quenches NOE signals.
-
Irradiation: Selectively irradiate the N-Me singlet at ~3.90 ppm.
-
Observation:
-
Target Response: You will see a positive enhancement of the
singlet at ~8.22 ppm. -
Isomer Response: You will see enhancement of the ethoxy methylene quartet at ~4.35 ppm.
-
-
Control: Irradiate a blank region (e.g., 6.0 ppm) to subtract artifacts.
-
Visualization: Structural Assignment Logic
The following diagram illustrates the decision tree for validating the structure based on the NOE data described in Protocol B.
Caption: Logic flow for distinguishing the target 1,3-isomer from the 1,5-isomer using Chemical Shift rules and NOE topology.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for chemical shift additivity rules in heterocycles).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative database for heterocyclic chemical shifts).
- Claramunt, R. M., et al. (2006). "The structure of pyrazoles in the solid state: A CPMAS NMR study." Journal of Chemical Information and Modeling. (Reference for N-methylation regioselectivity and shift trends).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for 1D NOE difference protocols).
A Researcher's Guide to the Infrared Spectroscopy of Nitro-Pyrazoles: Characteristic Absorption Bands and Interpretive Strategies
Infrared (IR) spectroscopy is an indispensable analytical technique in the field of chemical research and drug development, offering rapid and non-destructive identification of functional groups within a molecule. For researchers working with heterocyclic compounds like pyrazoles, which are core scaffolds in many pharmaceuticals, IR spectroscopy provides critical structural confirmation.[1][2] This guide offers an in-depth comparison of the characteristic IR absorption bands for the nitro group (-NO₂) when substituted onto a pyrazole ring, providing the experimental data and interpretive logic necessary for accurate spectral analysis.
Part 1: The Fundamental Vibrational Modes of the Nitro Group
The nitro group is characterized by two primary stretching vibrations that give rise to strong and easily identifiable absorption bands in the mid-IR region. These are:
-
Asymmetric Stretch (ν_as(NO₂)): This involves the two oxygen atoms moving in opposite directions relative to the nitrogen atom. In typical aromatic compounds, this results in a strong absorption band generally located in the 1550-1490 cm⁻¹ region.[3][4]
-
Symmetric Stretch (ν_s(NO₂)): Here, both oxygen atoms move in phase, stretching and compressing in unison away from the nitrogen atom. This also produces a strong band, typically found at a lower frequency in the 1355-1315 cm⁻¹ range.[3][5]
The precise frequencies of these bands are highly sensitive to the electronic environment of the nitro group. Factors such as conjugation, inductive effects, and the nature of the atom to which the group is attached can cause significant shifts in these absorption frequencies.
Part 2: The Pyrazole Ring: An Electronic Influencer
The pyrazole ring is a five-membered heteroaromatic system containing two adjacent nitrogen atoms.[2] Its electronic nature plays a crucial role in determining the vibrational frequencies of a substituted nitro group. A key distinction must be made based on the point of attachment:
-
C-Nitro-Pyrazoles: When the nitro group is attached to a carbon atom (e.g., at the C3, C4, or C5 position), it behaves similarly to other nitro-aromatic compounds. The pyrazole ring's π-system interacts with the nitro group, influencing the N-O bond order and, consequently, the stretching frequencies.
-
N-Nitro-Pyrazoles: When the nitro group is attached directly to one of the ring's nitrogen atoms, the electronic effects are substantially different. The direct N-N bond and the strong inductive effect of the pyrazole nitrogen alter the electron distribution within the nitro group, leading to distinct and predictable shifts in its IR absorption bands.
Part 3: Comparative Analysis of Nitro-Pyrazole IR Absorption Bands
The position of the nitro group on the pyrazole ring is the single most important factor in determining the location of its characteristic IR absorption bands. Experimental data consistently show a clear distinction between C-nitro and N-nitro isomers.
C-Nitro-Pyrazoles
For nitro groups substituted on a carbon atom of the pyrazole ring, the absorption frequencies fall within the expected range for conventional nitro-aromatic compounds. Theoretical and experimental studies on compounds like 3-nitropyrazole and 4-nitropyrazole confirm this behavior.[6]
| Compound | ν_as(NO₂) (cm⁻¹) | ν_s(NO₂) (cm⁻¹) | Reference |
| 4-Nitropyrazole | ~1540 | ~1332 | [7] |
| 3,5-Dimethyl-4-nitro-1H-pyrazole | Not specified | Not specified | [1] |
| Generic Aromatic C-NO₂ | 1550-1490 | 1355-1315 | [3][5] |
The data indicates that C-nitro-pyrazoles will exhibit a strong asymmetric stretch around 1540 cm⁻¹ and a symmetric stretch near 1330 cm⁻¹ . These values serve as a reliable diagnostic baseline for this class of isomers.
N-Nitro-Pyrazoles
In contrast, N-nitro-pyrazoles display a marked shift of their absorption bands to higher frequencies (higher wavenumbers). This is attributed to the strong electron-withdrawing nature of the direct N-N bond, which increases the force constant of the N-O bonds.
Published data for various N-nitropyrazole derivatives consistently place the asymmetric and symmetric stretching bands at significantly higher wavenumbers compared to their C-nitro counterparts.[7]
| Compound | ν_as(NO₂) (cm⁻¹) | ν_s(NO₂) (cm⁻¹) | Reference |
| 1-Nitropyrazole-3-carboxylic acid | 1636 | 1264 | [7] |
| 1-Nitropyrazole derivative | 1620 | 1260 | [7] |
| 1-Nitropyrazole-3-carboxylate | 1629 | 1284 | [7] |
The asymmetric stretch (ν_as) for N-nitro-pyrazoles is consistently found in the 1640-1620 cm⁻¹ region, while the symmetric stretch (ν_s) appears in the 1290-1260 cm⁻¹ range. This upward shift of over 80 cm⁻¹ for the asymmetric stretch is a powerful diagnostic tool for identifying N-nitro substitution.
Part 4: Experimental Protocol for High-Quality IR Spectrum Acquisition
To obtain a reliable IR spectrum for a solid nitro-pyrazole sample, the following Attenuated Total Reflectance (ATR) FT-IR protocol is recommended. ATR is a modern, rapid, and reproducible technique that requires minimal sample preparation.
Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any instrument artifacts.
-
Sample Application: Place a small amount of the solid nitro-pyrazole powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for a high-quality spectrum.
-
Sample Scan: Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: After acquisition, perform an ATR correction if the software allows. Clearly label the peaks of interest, particularly in the 1700-1200 cm⁻¹ region, to identify the ν_as(NO₂) and ν_s(NO₂) bands.
Caption: ATR-FTIR workflow for nitro-pyrazole analysis.
Part 5: Distinguishing Isomers - A Diagnostic Workflow
The significant difference in the ν_as(NO₂) frequency provides a clear method for distinguishing between C-nitro and N-nitro-pyrazole isomers.
Sources
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. visnav.in [visnav.in]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 6. acrhem.org [acrhem.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivity of 3-Ethoxy vs. 3-Methoxy Nitro-Pyrazoles: A Guide for Researchers
In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the foundation of numerous compounds with significant therapeutic potential.[1] The introduction of various substituents to the pyrazole ring allows for the fine-tuning of its pharmacological profile, leading to a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] Among the myriad of possible modifications, the nature of the alkoxy group at the 3-position and the presence of a nitro group are critical determinants of bioactivity. This guide provides an in-depth comparison of 3-ethoxy and 3-methoxy nitro-pyrazoles, synthesizing available experimental data and structure-activity relationship (SAR) principles to inform future drug discovery and development efforts.
While direct, head-to-head comparative studies on the bioactivity of 3-ethoxy versus 3-methoxy nitro-pyrazoles are not extensively documented in the current literature, we can extrapolate a comparative analysis based on established SAR trends and data from analogous substituted pyrazole derivatives. This guide will delve into the nuanced differences that the seemingly minor variation between a methoxy and an ethoxy group can impart on the biological activity of nitro-pyrazole compounds.
The Influence of Alkoxy Substituents on Bioactivity: A Mechanistic Overview
The bioactivity of pyrazole derivatives is intrinsically linked to their electronic and steric properties, which govern their interaction with biological targets. The introduction of an alkoxy group (-OR) at the 3-position of the pyrazole ring generally enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its site of action. Furthermore, the oxygen atom of the alkoxy group can act as a hydrogen bond acceptor, potentially facilitating binding to enzyme active sites or receptors.
The primary difference between a methoxy (-OCH₃) and an ethoxy (-OCH₂CH₃) group lies in their size and, to a lesser extent, their electron-donating capacity. The ethoxy group is bulkier than the methoxy group, which can have both positive and negative implications for bioactivity.
Comparative Bioactivity Profile: Synthesizing the Evidence
To provide a clear comparison, we will examine the potential impact of the 3-ethoxy versus 3-methoxy substitution on two key areas of bioactivity: antimicrobial and anticancer effects.
Antimicrobial Activity
Nitro-substituted pyrazoles have demonstrated notable antimicrobial properties. The nitro group is a strong electron-withdrawing group, which can contribute to the molecule's ability to interfere with microbial cellular processes. The nature of the alkoxy substituent at the 3-position can modulate this activity.
| Compound Class | Observed/Predicted Antimicrobial Activity | Key Considerations |
| 3-Methoxy-Nitro-Pyrazoles | Generally exhibit good to moderate antimicrobial activity. The methoxy group can enhance cell permeability. | The smaller size of the methoxy group may allow for a better fit into the active sites of certain microbial enzymes. |
| 3-Ethoxy-Nitro-Pyrazoles | Predicted to have similar or potentially slightly reduced antimicrobial activity compared to methoxy analogs in some cases. | The increased steric bulk of the ethoxy group could hinder binding to some microbial targets. However, the enhanced lipophilicity might improve activity against certain types of bacteria or fungi. |
While specific comparative data is limited, studies on various substituted pyrazoles suggest that even small changes in alkyl chain length can influence the minimum inhibitory concentration (MIC). For instance, a study on a series of pyrazole derivatives showed that compounds with a nitro-aromatic moiety possessed significant antimicrobial activity.[4] It is plausible that the optimal alkoxy chain length for antimicrobial activity is target-dependent.
Anticancer Activity
The anticancer potential of pyrazole derivatives is a burgeoning area of research.[5] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1]
| Compound Class | Observed/Predicted Anticancer Activity (IC₅₀ Values) | Potential Mechanisms of Action |
| 3-Methoxy-Nitro-Pyrazoles | Several methoxy-substituted pyrazoles have shown promising cytotoxic activity against various cancer cell lines.[3] | The methoxy group can participate in hydrogen bonding within the binding pockets of kinases and other cancer-related enzymes. |
| 3-Ethoxy-Nitro-Pyrazoles | Data is less prevalent, but SAR principles suggest that the larger ethoxy group could either enhance or diminish activity depending on the specific target. | If the binding pocket of the target protein is accommodating, the increased lipophilicity of the ethoxy group could lead to improved potency. Conversely, a constrained binding site would favor the smaller methoxy group. |
For example, the well-known anticancer agent Crizotinib, while not a nitro-pyrazole, features a complex substituted pyrazole core, highlighting the importance of specific substitutions in achieving high potency.[1] The choice between a methoxy and an ethoxy group in a novel nitro-pyrazole anticancer candidate would likely depend on the topology of the target enzyme's active site.
Experimental Protocols for Bioactivity Assessment
To ensure the scientific rigor of any comparative study, standardized and validated experimental protocols are essential. Below are detailed methodologies for key bioactivity assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against bacterial and fungal strains.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Methodology:
-
Preparation of Test Compounds: Dissolve the 3-ethoxy and 3-methoxy nitro-pyrazole compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: MTT Assay for Anticancer Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1]
Workflow for MTT Assay
Caption: Workflow for MTT Cell Viability Assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with a range of concentrations of the 3-ethoxy and 3-methoxy nitro-pyrazole compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.
Conclusion and Future Directions
The comparative analysis of 3-ethoxy and 3-methoxy nitro-pyrazoles, while currently based on extrapolation from existing data and SAR principles, provides a valuable framework for researchers in the field. The subtle difference between an ethoxy and a methoxy group can significantly impact the steric and electronic profile of the molecule, thereby influencing its interaction with biological targets.
Future research should focus on the direct synthesis and parallel biological evaluation of these two classes of compounds to generate robust, head-to-head comparative data. Such studies will be instrumental in elucidating the precise structure-activity relationships and guiding the rational design of next-generation pyrazole-based therapeutics. The experimental protocols provided in this guide offer a standardized approach for conducting these crucial investigations.
References
- Synthesis and biological study of new pyrazole-4-carbonitriles. (2024). Source not specified.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC.
- A Comparative Guide to the Anticancer Activity of Pyrazole Deriv
- Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)
- Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Deriv
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
- Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry.
- Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
- Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives.
- Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers.
- Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi. Cardiff University.
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. PMC.
- Pyrazoles as anticancer agents: Recent advances.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
- synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives.
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
- Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. PubMed.
- Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srrjournals.com [srrjournals.com]
- 4. meddocsonline.org [meddocsonline.org]
- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to 1-Methyl-4-Nitro-Pyrazole Derivatives for Drug Discovery Professionals
An In-Depth Analysis of Molecular Geometry and Crystal Packing in a Privileged Scaffold
Introduction: The Pyrazole Scaffold - A Cornerstone in Modern Medicinal Chemistry
For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a "privileged scaffold" – a molecular framework that consistently appears in a multitude of biologically active compounds. Its inherent synthetic tractability and ability to engage in a variety of intermolecular interactions make it a cornerstone in the design of novel therapeutics. The introduction of a nitro group at the 4-position, coupled with a methyl group at the 1-position, creates the 1-methyl-4-nitro-pyrazole core, a moiety that modulates the electronic properties of the ring system and provides a key vector for influencing molecular conformation and crystal packing. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for structure-based drug design, enabling the rational optimization of lead compounds.
This guide provides a comparative analysis of the X-ray crystallographic data for a series of 1-methyl-4-nitro-pyrazole derivatives. By examining key structural parameters, we aim to provide researchers with the foundational knowledge to understand how substituent modifications impact molecular geometry and solid-state architecture. This, in turn, can inform the design of next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. For comparative context, we will also analyze the crystal structures of two highly successful drugs, Sildenafil and Celecoxib, which, while not 1-methyl-4-nitro-pyrazoles themselves, feature related heterocyclic cores and highlight key structural features relevant to drug action.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for selected 1-methyl-4-nitro-pyrazole derivatives and two relevant blockbuster drugs. These parameters provide a quantitative basis for comparing the molecular and crystal structures.
Table 1: Crystallographic Data for 1-Methyl-4-Nitro-Pyrazole Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid[1] | C₈H₁₁N₃O₄ | Monoclinic | P2₁/c | 4.5811(16) | 19.734(7) | 11.812(4) | 101.181(11) | 1047.6(6) | 4 |
| 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime[2] | C₁₂H₁₀F₃N₃O₂ | Monoclinic | P2₁/c | 7.5221(15) | 18.282(4) | 9.1002(18) | 90.58(3) | 1251.4(4) | 4 |
| 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol[3] | C₅H₅F₃N₂O | Monoclinic | P2₁/c | 7.5500(15) | 8.3530(17) | 11.371(2) | 104.72(3) | 693.6(2) | 4 |
Table 2: Crystallographic Data for Comparator Drugs
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| Sildenafil[4][5] | C₂₂H₃₀N₆O₄S | Monoclinic | P2₁/c | 17.273(1) | 17.0710(8) | 8.3171(4) | 99.326(2) | 2420.0(3) | 4 |
| Celecoxib[6] | C₁₇H₁₄F₃N₃O₂S | Monoclinic | P2₁/c | Data not readily available in the provided search results |
Note: Complete crystallographic data for Celecoxib was not available in the initial search results. Further targeted searches would be required to populate this entry fully.
Analysis of Molecular Geometry and Intermolecular Interactions
A detailed analysis of the bond lengths, bond angles, and torsion angles within the pyrazole ring and its substituents provides critical insights into the electronic and steric effects at play.
In 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid , the pyrazole ring itself is largely planar, a common feature of aromatic heterocyclic systems. The dihedral angles between the pyrazole ring and the nitro and carboxylic acid groups are noteworthy. The nitro group is twisted out of the plane of the pyrazole ring, a common feature to minimize steric hindrance. The orientation of the carboxylic acid group is crucial for its ability to form hydrogen bonds. In the crystal structure, intermolecular O-H···N hydrogen bonds between the carboxylic acid group and the pyrazole nitrogen of an adjacent molecule link the molecules into a one-dimensional chain[1]. These strong, directional interactions are often key determinants of crystal packing and can significantly influence physical properties like solubility and melting point.
For 1-methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime , the introduction of a trifluoromethyl group at the 3-position and a phenoxy group at the 5-position significantly alters the electronic landscape and steric profile of the molecule. The dihedral angle between the phenyl and pyrazole rings is 96.6 (3)°, indicating a nearly perpendicular arrangement[2]. This conformation minimizes steric clash between the two ring systems. In the crystal, pairs of O-H···N hydrogen bonds link the molecules to form inversion dimers, and weak intermolecular C-H···F interactions are also observed[2]. The presence of the trifluoromethyl group introduces the possibility of these weaker, yet collectively significant, C-H···F interactions, which can further stabilize the crystal lattice.
Comparator Drug Analysis:
-
Sildenafil: The crystal structure of the sildenafil base reveals a complex molecule with multiple hydrogen bond donors and acceptors[4][5]. The pyrazolopyrimidine core is nearly coplanar with the adjacent phenyl ring. The conformation of the ethoxyphenyl and the methylpiperazine groups are critical for its binding to the active site of phosphodiesterase 5 (PDE5)[7]. The crystal packing is dominated by a network of hydrogen bonds and hydrophobic interactions.
-
Celecoxib: Celecoxib is a selective COX-2 inhibitor with a central pyrazole ring substituted with a trifluoromethyl group and two phenyl rings[8][9]. The trifluoromethyl group is crucial for its COX-2 selectivity. The sulfonamide group is a key hydrogen bond donor, and its interactions are vital for binding to the enzyme's active site.
Experimental Protocol: A Guide to Obtaining High-Quality Crystallographic Data
The following section outlines a detailed, step-by-step methodology for the growth of single crystals and subsequent X-ray diffraction analysis of 1-methyl-4-nitro-pyrazole derivatives. This protocol is designed to be a self-validating system, with checkpoints to ensure the quality of the data at each stage.
Part 1: Crystal Growth - The Foundation of a Successful Structure Determination
High-quality single crystals are the prerequisite for any successful X-ray diffraction experiment. For small organic molecules like pyrazole derivatives, several crystallization techniques can be employed. Vapor diffusion is often a successful method for obtaining diffraction-quality crystals from milligram quantities of material[10][11][12].
Step-by-Step Vapor Diffusion Protocol:
-
Solvent Selection:
-
Identify a "good" solvent in which the compound is readily soluble.
-
Identify a "poor" or "anti-solvent" in which the compound is sparingly soluble, but which is miscible with the good solvent. The anti-solvent should be more volatile than the good solvent.
-
Causality: The slow diffusion of the more volatile anti-solvent vapor into the solution of the compound in the less volatile good solvent gradually decreases the solubility of the compound, leading to slow crystallization.
-
-
Preparation of the Crystallization Vial:
-
Dissolve 5-10 mg of the purified 1-methyl-4-nitro-pyrazole derivative in a minimal amount (0.5-1 mL) of the "good" solvent in a small, clean vial (the "inner vial").
-
Place this inner vial inside a larger, clean vial or beaker (the "outer vial").
-
Add a larger volume (2-5 mL) of the "poor" solvent to the outer vial, ensuring the level is below the top of the inner vial.
-
-
Incubation:
-
Seal the outer vial to create a closed system. Parafilm or a screw cap can be used.
-
Place the sealed vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).
-
Trustworthiness: A stable environment is crucial. Fluctuations in temperature or physical disturbances can lead to the formation of multiple small crystals or an amorphous precipitate instead of a single, well-defined crystal.
-
-
Monitoring and Harvesting:
-
Monitor the vial periodically over several days to weeks for crystal growth.
-
Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a small loop or a pipette with the tip cut off.
-
Figure 1: Workflow for single crystal growth by vapor diffusion.
Part 2: X-ray Diffraction Data Collection and Structure Refinement
Once a suitable crystal is obtained, the next step is to collect and analyze the X-ray diffraction data.
Step-by-Step Data Collection and Refinement Protocol:
-
Crystal Mounting:
-
Mount a single crystal on a goniometer head using a cryoloop and a suitable cryoprotectant (e.g., paratone oil) if data is to be collected at low temperature.
-
-
Data Collection:
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
Expertise: The choice of X-ray source (e.g., Mo or Cu) and data collection strategy (e.g., exposure time, frame width) will depend on the nature of the crystal and the goals of the experiment.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Apply corrections for absorption, Lorentz, and polarization effects.
-
Scale and merge the data to produce a final reflection file.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using direct methods or Patterson methods, typically with software like SHELXT.
-
Build an initial model of the molecule and refine it against the experimental data using a least-squares refinement program such as SHELXL[13][14][15].
-
Authoritative Grounding: The refinement process involves minimizing the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) based on the atomic model.
-
Refine atomic positions, anisotropic displacement parameters, and occupancy (for disordered atoms).
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
-
Validation:
-
Validate the final crystal structure using software like PLATON or the IUCr's checkCIF service. This involves checking for geometric consistency, missed symmetry, and other potential errors.
-
Figure 2: Experimental workflow for X-ray crystal structure determination.
Visualization and Analysis of Crystal Packing
The Cambridge Structural Database (CSD) and its associated software, such as Mercury, are invaluable tools for the visualization and analysis of crystal structures[16][17][18]. Mercury allows for the detailed inspection of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. Analyzing the crystal packing can provide insights into the stability of different polymorphs and help rationalize the physicochemical properties of the solid form.
Figure 3: Logical relationship from crystallographic data to drug design.
Conclusion
The crystallographic analysis of 1-methyl-4-nitro-pyrazole derivatives, when placed in the context of established drug molecules, provides a powerful lens through which to understand the subtle interplay of molecular structure and solid-state properties. The data presented in this guide demonstrate how modifications to the pyrazole scaffold directly influence molecular conformation and the network of intermolecular interactions that define the crystal lattice. For the drug development professional, this understanding is not merely academic; it is a critical component of a rational, structure-based approach to designing safer, more effective medicines. By leveraging the detailed structural insights afforded by X-ray crystallography, researchers can make more informed decisions in the lead optimization process, ultimately accelerating the journey from a promising scaffold to a life-changing therapeutic.
References
-
Design of Second Generation Phosphodiesterase 5 Inhibitors. ResearchGate. [Link]
-
Molecular and Crystal Structure of Sildenafil Base. Zeitschrift für Naturforschung B. [Link]
-
Molecular and Crystal Structure of Sildenafil Base. ResearchGate. [Link]
-
Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. ResearchGate. [Link]
-
Crystal structure refinement : a crystallographers guide to SHELXL. University of Texas at San Antonio Libraries. [Link]
-
Crystal Structure Refinement. MIT. [Link]
-
Structure of Sildenafil. ResearchGate. [Link]
-
Evaluating Crystal Packing Similarity in Mercury (MAT-009). CCDC. [Link]
-
Refinement of Disorder with SHELXL. MIT Department of Chemistry. [Link]
-
Guide for crystallization. [Link]
-
How to Conduct a Crystal Packing Similarity Search with CCDC's. YouTube. [Link]
-
Molecular and Crystal Structure of Sildenafil Base. Semantic Scholar. [Link]
-
Crystallisation Techniques. [Link]
-
User guide to crystal structure refinement with SHELXL 1. Introduction. [Link]
-
CSD Mercury Software Tutorial - Basic Overview & Introduction. YouTube. [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime. National Center for Biotechnology Information. [Link]
-
How to Visualize and Analyse Surfaces Using Mercury. CCDC. [Link]
-
Celecoxib. Wikipedia. [Link]
-
How to Grow Crystals. X-Ray Diffraction Facility, Department of Chemistry & Biochemistry, University of South Carolina. [Link]
-
Mercury 4.0: from visualization to analysis, design and prediction. National Center for Biotechnology Information. [Link]
-
1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol. National Center for Biotechnology Information. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. [Link]
-
The chemical structure of celecoxib. ResearchGate. [Link]
-
X-ray diffractograms of plain celecoxib, control celecoxib crystals, MC1, MC2, and MC3 microcrystals. ResearchGate. [Link]
-
CELEBREX (celecoxib) capsules. U.S. Food and Drug Administration. [Link]
-
3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
A metal-radical hetero-tri-spin SCM with methyl–pyrazole–nitronyl nitroxide bridges. Dalton Transactions. [Link]
-
Chemical structure of celecoxib. ResearchGate. [Link]
-
Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. ResearchGate. [Link]
-
4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine. National Center for Biotechnology Information. [Link]
-
1-Methyl-3-(4-nitrophenyl)-1H-pyrazole. PubChem. [Link]
-
The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. ORCA - Cardiff University. [Link]
-
1H-Pyrazole, 3-methyl-4-nitro-. PubChem. [Link]
-
1-methyl-4-nitro-1h-pyrazole (C4H5N3O2). PubChemLite. [Link]
-
Deposit a Structure in the CSD. CCDC. [Link]
-
The Largest Curated Crystal Structure Database. CCDC. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and Crystal Structure of Sildenafil Base [znaturforsch.com]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. unifr.ch [unifr.ch]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. utsa.primo.exlibrisgroup.com [utsa.primo.exlibrisgroup.com]
- 15. web.mit.edu [web.mit.edu]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 17. youtube.com [youtube.com]
- 18. Mercury 4.0: from visualization to analysis, design and prediction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole: Melting Point Determination and Orthogonal Purity Assessment
As a Senior Application Scientist, the path to robust drug development is paved with precise and reliable analytical data. The characterization of a new chemical entity (NCE), such as 3-ethoxy-1-methyl-4-nitro-1H-pyrazole, is a foundational step that dictates the trajectory of preclinical and clinical studies. Its identity, and more critically, its purity, are not mere data points; they are the bedrock of safety, efficacy, and regulatory success. An impurity profile can directly influence toxicological outcomes and the stability of the active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of classical and modern analytical techniques for determining the melting point and assessing the purity of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring each method serves as a self-validating system. This comparative analysis is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of which tool to deploy for the right question—from rapid screening to rigorous quality control.
We will dissect four key analytical methodologies:
-
Capillary Melting Point Determination (USP <741>)
-
Purity by Differential Scanning Calorimetry (DSC)
-
Orthogonal Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
High-Efficiency Purity Verification by Capillary Electrophoresis (CE)
Through this exploration, we will equip you with the rationale to build a comprehensive and defensible characterization package for novel pyrazole-based compounds and beyond.
The Foundational Metric: Capillary Melting Point Determination
The melting point is a substance's intrinsic physical property, offering a rapid and cost-effective preliminary assessment of identity and purity.[1][2] For a pure, crystalline solid, the melting transition occurs over a narrow temperature range.[3][4] The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of this melting range—a phenomenon that provides a qualitative clue to the purity of the material.[2]
Causality in Protocol Design: Beyond Observation
Adherence to a standardized protocol, such as that outlined in the United States Pharmacopeia (USP) General Chapter <741>, is critical for reproducibility.[3][5][6] The choice of heating rate is a deliberate balance between efficiency and accuracy. A fast ramp rate can lead to an erroneously high and broad melting range because heat transfer to the sample and thermometer lags behind the block temperature.[1] A slow, controlled rate of 1 °C/minute near the expected melting point ensures thermal equilibrium, yielding a more accurate result.[6][7]
Experimental Protocol: Melting Point Determination (Class Ia)
-
Instrument Calibration: Before analysis, the melting point apparatus must be calibrated using certified reference standards (e.g., caffeine, benzoic acid) that bracket the expected melting point of the sample.[1][2][6] This ensures the instrument's temperature scale is accurate and traceable.[8]
-
Sample Preparation: The sample must be a fine, dry powder.[5] If necessary, gently pulverize the crystalline 3-ethoxy-1-methyl-4-nitro-1H-pyrazole. Charge a capillary tube (0.8-1.2 mm internal diameter) with the powder to a packed height of 2.5-3.5 mm.[6] Proper packing ensures uniform heat distribution.
-
Heating Profile: Set the apparatus to a rapid heating rate to approach the anticipated melting point.
-
Equilibration and Measurement: Approximately 5-10 °C below the expected melting point, reduce the heating rate to 1 °C/minute.[4][6]
-
Data Recording: Record the temperature at which the substance first begins to melt (onset point - the column collapses against the tube wall) and the temperature at which the last solid particle disappears (clear point).[6] This range is the melting range.
The Thermodynamic Approach: Purity by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) offers a quantitative measure of purity based on the thermodynamic principle of melting point depression, as described by the van't Hoff equation.[9][10] This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11] For purity analysis, the shape of the melting endotherm is analyzed. An ideally pure compound exhibits a sharp, symmetric melting peak, whereas impurities cause the peak to broaden and shift to a lower temperature.[9][11]
Causality in Protocol Design: The van't Hoff Principle in Practice
The DSC method is a powerful, absolute technique because it does not require reference standards for the impurities themselves.[12] The mole fraction of impurities is calculated directly from the heat of fusion and the melting curve. The key assumptions are that the impurities are soluble in the molten API and insoluble in the solid API, forming a eutectic system.[10] This method is most accurate for compounds that are at least 98% pure and do not decompose upon melting.[13]
Experimental Protocol: DSC Purity Analysis
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using high-purity certified reference standards like Indium.
-
Sample Preparation: Accurately weigh 1-3 mg of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole into a clean aluminum DSC pan. Crimp the pan to ensure good thermal contact.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a slow, controlled rate (e.g., 1-2 °C/minute) through the melting transition. A slow rate is crucial for allowing the eutectic mixture to melt completely at each temperature increment.
-
-
Data Analysis: The software integrates the area of the melting endotherm to determine the heat of fusion (ΔH). By analyzing the shape of the leading edge of the peak, the software applies the van't Hoff equation to calculate the mole percent purity.
The Chromatographic Gold Standard: Purity by HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry.[13] It physically separates the main compound from its impurities, allowing for their detection and quantification. For a nitro-pyrazole compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the compound's moderate polarity.
Causality in Protocol Design: Tailoring Separation
The selection of the stationary phase, mobile phase, and detector is critical and is dictated by the analyte's chemical properties.
-
Stationary Phase: A C18 or Phenyl-Hexyl column is chosen for its hydrophobic interactions with the pyrazole ring and ethoxy group. Phenyl-Hexyl phases can offer alternative selectivity for aromatic compounds due to π-π interactions.[14]
-
Mobile Phase: A gradient of a weak acid in water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used. The acid suppresses the ionization of any potential acidic or basic functional groups, leading to sharper peaks. Acetonitrile is often preferred for its lower UV cutoff and viscosity.[15]
-
Detector: A UV detector is ideal, as the nitro group and the pyrazole ring are strong chromophores. Detection at a wavelength of maximum absorbance (e.g., ~254 nm) provides high sensitivity.[15]
Experimental Protocol: RP-HPLC Purity Analysis
-
System and Column: An HPLC system with a UV detector. A Phenyl-Hydride column (e.g., 4.6 x 150 mm, 4 µm) is a good starting point.[15]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A typical gradient might be: 0 min (25% B), 10 min (65% B), 11 min (25% B), 15 min (25% B). This allows for the elution of compounds with a range of polarities.
-
Flow Rate: 1.0 mL/minute.[15]
-
Detection: UV at 254 nm.[15]
-
Sample Preparation: Prepare a sample solution of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole in the mobile phase starting composition (e.g., 0.1 mg/mL).
-
Analysis and Quantification: Inject the sample. Purity is typically reported as area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks. Method validation according to ICH Q2(R1) guidelines is essential for regulatory submissions.[16][17]
The High-Efficiency Alternative: Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a powerful separation technique that uses an electric field to separate analytes in a narrow capillary.[18] Its high efficiency, minimal sample consumption, and orthogonal separation mechanism to HPLC make it an excellent confirmatory technique.[18][19] For a compound like 3-ethoxy-1-methyl-4-nitro-1H-pyrazole, which may possess a slight charge or high polarity, Capillary Zone Electrophoresis (CZE) is the most suitable mode.
Causality in Protocol Design: Separation by Charge and Size
In CZE, separation is based on differences in the charge-to-size ratio of the analytes.[20] The choice of buffer pH is paramount as it can alter the charge of the analyte and the magnitude of the electroosmotic flow (EOF), which is the bulk flow of the buffer through the capillary.[19] For heterocyclic amines and related compounds, acidic buffers are often used to ensure the analytes are protonated and carry a positive charge.[21][22]
Experimental Protocol: CZE Purity Analysis
-
System: A CE instrument with a UV detector.
-
Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).
-
Background Electrolyte (BGE): A solution of 20 mM ammonium formate at pH 4.5. This buffer provides good conductivity and buffering capacity in a range suitable for many heterocyclic compounds.[21]
-
Injection: A short hydrodynamic injection (e.g., 50 mbar for 5 seconds) is used to introduce a small plug of the sample.[20]
-
Separation Voltage: Apply a voltage of 20-30 kV.
-
Detection: On-capillary UV detection at 254 nm.[18]
-
Sample Preparation: Dissolve the sample in the BGE or a slightly weaker buffer to a concentration of approximately 0.1 mg/mL.
-
Analysis: Purity is determined by area percent, similar to HPLC.
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a logical workflow for the characterization of a new batch of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole, integrating the discussed techniques for a comprehensive and robust assessment.
Caption: Integrated workflow for purity assessment.
Comparative Data Summary
To illustrate the practical differences between these methods, the following table presents hypothetical but realistic data for two batches of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole: a high-purity reference lot and a new development lot.
| Parameter | Capillary Melting Point | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| High Purity Lot | ||||
| Melting Range/Purity | 95.5 - 96.5 °C | 99.85 mol % | 99.90 area % | 99.88 area % |
| Precision (RSD) | N/A (Qualitative) | 0.5% | < 0.2% | < 0.5% |
| Development Lot | ||||
| Melting Range/Purity | 93.0 - 95.5 °C | 98.70 mol % | 98.80 area % (2 impurities detected) | 98.75 area % (2 impurities detected) |
| Precision (RSD) | N/A (Qualitative) | 0.6% | < 0.2% | < 0.5% |
| General Method Attributes | ||||
| Analysis Time | ~15 min | ~30-45 min | ~15-20 min | ~10-15 min |
| Sample Required | ~1 mg | ~1-3 mg | ~1 mg | < 0.1 mg |
| Primary Use | Identity, quick purity check | Absolute purity, polymorphism | Impurity profiling, quantification | Orthogonal confirmation |
Decision Guide: Selecting the Appropriate Analytical Technique
The choice of method depends on the stage of development and the specific question being asked. This diagram provides a decision-making framework for selecting the most appropriate technique.
Caption: Decision matrix for analytical method selection.
Conclusion and Senior Scientist Recommendations
No single analytical technique provides a complete picture of a compound's purity. A multi-faceted, orthogonal approach is essential for the robust characterization of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole.
-
Capillary melting point remains an indispensable, rapid screening tool. A sharp melting range close to that of a reference standard provides initial confidence in the material's identity and gross purity.
-
DSC serves as a powerful, absolute method for quantifying the purity of highly pure substances (>98%) and is invaluable for characterizing reference standards.[12][13] Its thermodynamic basis provides a purity value that is independent of the chemical structure of the impurities.
-
HPLC is the definitive technique for routine quality control and impurity profiling. Its ability to separate and quantify individual impurities is unmatched, making it essential for batch release and stability studies. The method must be fully validated according to ICH guidelines to be suitable for regulatory filings.[17]
-
Capillary Electrophoresis is the ideal orthogonal partner to HPLC. Its fundamentally different separation mechanism provides strong, independent confirmation of the purity profile, adding a significant layer of confidence to the analytical data package.
For the comprehensive characterization of a new batch of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole intended for drug development, a combination of these methods is recommended. Start with melting point and DSC for initial assessment. Develop and validate a primary HPLC method for detailed impurity profiling and quantification. Finally, employ CE to provide orthogonal confirmation of the HPLC purity results. This rigorous, evidence-based approach ensures a deep understanding of the material and builds a solid foundation for successful drug development.
References
- Validation and Calibration of Melting Point Instruments. | Pharma Times Official. (2025, May 1).
- General Chapters: <741> MELTING RANGE OR TEMPER
- Purity Measurements of Pharmaceuticals and Organics by DSC. | Thermal Support.
- Use of DSC in Pharmaceuticals Drug Characteris
- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. | PubMed. (2009, April 5).
- The Importance of Purity Determination of Pharmaceuticals. | NETZSCH Analyzing & Testing. (2020, July 22).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. | ECA Academy.
- Purity Determination of Pharmaceuticals by Thermal Analysis. | Mettler Toledo.
- ICH Q2 R1: Mastering Analytical Method Valid
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Determination of Heterocyclic Aromatic Amines by Capillary Electrophoresis Coupled to Mass Spectrometry Using In-Line Preconcentr
- 〈741〉 Melting Range or Temper
- Determination of Melting Points According to Pharmacopeia. | thinkSRS.com.
- ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. | TGA. (2025, January 14).
- Compliance with amended General Chapter USP<741>Melting Range or Temper
- Melting point testing as per USP 741. | YouTube. (2021, June 12).
- Determination of heterocyclic amines by capillary electrophoresis with UV-DAD detection using on-line preconcentr
- Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. | MicroSolv.
- Melting Point Apparatus - Calibr
- Melting Point Apparatus: What It Is & How to Determine Melting Point. | Hinotek. (2025, August 19).
- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. | Agilent.
- Capillary electrophoresis. | Wikipedia.
- Capillary Electrophoresis in Analytical Chemistry and its Applica. | Longdom Publishing.
- 3.6: Capillary Electrophoresis. | Chemistry LibreTexts. (2022, September 4).
Sources
- 1. pharmatimesofficial.com [pharmatimesofficial.com]
- 2. hinotek.com [hinotek.com]
- 3. â©741⪠Melting Range or Temperature [doi.usp.org]
- 4. m.youtube.com [m.youtube.com]
- 5. uspbpep.com [uspbpep.com]
- 6. thinksrs.com [thinksrs.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Melting Point Apparatus [biometrix.com]
- 9. thermalsupport.com [thermalsupport.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. veeprho.com [veeprho.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. database.ich.org [database.ich.org]
- 18. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 19. longdom.org [longdom.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Determination of heterocyclic aromatic amines by capillary electrophoresis coupled to mass spectrometry using in-line preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of heterocyclic amines by capillary electrophoresis with UV-DAD detection using on-line preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method development for detection of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole impurities
This guide outlines a robust, scientifically grounded approach to developing an HPLC method for the detection and quantification of impurities in 3-ethoxy-1-methyl-4-nitro-1H-pyrazole (CAS: 1443279-01-3). This compound is a critical intermediate in the synthesis of pyrazolo-pyrimidinone based PDE5 inhibitors (analogous to Sildenafil).
A Comparative Technical Guide for Pharmaceutical Development
Part 1: Strategic Overview & Impurity Profiling
Developing a stability-indicating method for 3-ethoxy-1-methyl-4-nitro-1H-pyrazole requires understanding its synthetic origin and degradation pathways. Unlike generic method development, impurity profiling for nitro-pyrazoles demands specific attention to regio-selectivity and hydrolytic stability.
The Target Analyte & Critical Impurities
The target molecule contains a pyrazole core with three functional handles: an N-methyl group, a 3-ethoxy ether linkage, and a 4-nitro group. The integrity of the ether linkage and the position of the nitro group are the primary quality attributes.
| Compound Type | Potential Impurity | Origin / Mechanism | Polarity (Predicted) |
| Analyte | 3-ethoxy-1-methyl-4-nitro-1H-pyrazole | Target Intermediate | Moderate |
| Impurity A | 3-ethoxy-1-methyl-1H-pyrazole | Unreacted Starting Material | Low (Less Polar) |
| Impurity B | 1-methyl-4-nitro-1H-pyrazol-3-ol | Acidic Hydrolysis of Ether | High (Polar) |
| Impurity C | 5-ethoxy-1-methyl-4-nitro-1H-pyrazole | Regioisomer (N-methylation defect) | Moderate |
Diagram 1: Impurity Fate Mapping
The following diagram illustrates the genesis of impurities during the synthesis and storage of the target compound.
Caption: Synthesis and degradation pathways leading to critical impurities A, B, and C.
Part 2: Method Development Logic (The "Why")
Column Selection: C18 vs. Phenyl-Hexyl
-
Recommendation: C18 (Octadecylsilane) with high carbon load.
-
Rationale: The critical separation is between the ethoxy target and the hydroxy impurity (Impurity B). The ethoxy group provides a significant hydrophobic handle. A standard C18 column maximizes the retention difference based on this hydrophobicity.
-
Alternative: A Phenyl-Hexyl column could be used if the separation of the regioisomer (Impurity C) proves difficult on C18. The pi-pi interactions with the nitro-pyrazole ring can offer different selectivity for positional isomers.
Mobile Phase & pH Strategy
-
Buffer: 0.1% Orthophosphoric Acid (H3PO4) or 10mM Ammonium Formate (pH 3.5).
-
Rationale: The pyrazole nitrogen can be weakly basic. Operating at acidic pH (pH ~3.0) ensures the molecule remains in a single protonation state, preventing peak tailing. Phosphoric acid is preferred for UV detection (low cutoff), while Formate is required for MS compatibility.
-
Solvent: Acetonitrile (ACN). ACN typically provides sharper peaks for nitro-aromatics compared to Methanol, which can cause higher backpressure and broader peaks due to hydrogen bonding.
Detection Wavelength
-
Selection: 270 nm - 300 nm .
-
Rationale: The nitro-pyrazole chromophore has strong absorbance in this region. While 254 nm is universal, 270-300 nm often provides better specificity against non-nitro precursors.
Part 3: Comparative Analysis of Analytical Techniques
This section compares the proposed RP-HPLC method against alternative techniques used in early-phase development.
| Feature | Method A: RP-HPLC (Proposed) | Method B: HPTLC | Method C: UHPLC-MS |
| Primary Use | Quantitative Impurity Profiling | Rapid Qualitative Screening | Structural Identification |
| Sensitivity (LOD) | High (~0.05%) | Moderate (~0.5%) | Ultra-High (<0.01%) |
| Resolution | Excellent (Separates Isomers) | Low (Spot overlap likely) | Excellent |
| Cost/Sample | Moderate | Low | High |
| Robustness | High (Self-validating) | Low (Operator dependent) | Moderate (Matrix effects) |
| Suitability | QC Release & Stability | In-process Monitoring | Unknown Impurity ID |
Verdict: RP-HPLC is the only viable option for final product release and stability testing due to the requirement for precise quantitation of regioisomers and degradation products <0.10%.
Part 4: Detailed Experimental Protocol
Optimized RP-HPLC Method Conditions
This protocol is designed to be "Self-Validating" by including system suitability criteria that must be met before analysis proceeds.
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance). Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent. Column Temp: 30°C. Flow Rate: 1.0 mL/min. Injection Volume: 10 µL. Detection: UV at 270 nm.
Mobile Phase:
-
Solvent A: 0.1% Orthophosphoric Acid in Water.
-
Solvent B: Acetonitrile (HPLC Grade).[1]
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Event |
|---|---|---|---|
| 0.00 | 90 | 10 | Equilibration |
| 5.00 | 90 | 10 | Isocratic Hold (Elute polar Impurity B) |
| 20.00 | 40 | 60 | Linear Gradient (Elute Target & Isomers) |
| 25.00 | 10 | 90 | Wash |
| 25.10 | 90 | 10 | Re-equilibration |
| 30.00 | 90 | 10 | End |
Standard Preparation[1]
-
Stock Solution (1000 ppm): Dissolve 25 mg of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole Reference Standard in 25 mL of ACN:Water (50:50).
-
Impurity Stock Mix: Prepare individual stocks of Impurity A and B at 100 ppm.
-
System Suitability Solution: Spike the Target Stock with Impurity A and B to a final concentration of 10 ppm (1.0% level).
System Suitability Criteria (Self-Validation)
-
Resolution (Rs): > 2.0 between Impurity B (Hydroxyl) and Target Peak.
-
Tailing Factor (T): < 1.5 for the Target Peak.
-
Precision (RSD): < 2.0% for 5 replicate injections of the Target.
Part 5: Validation Workflow & Logic
The following diagram outlines the logical flow for validating this method, ensuring it meets ICH Q2(R1) guidelines.
Caption: Step-by-step decision tree for method validation ensuring ICH compliance.
References
-
Pfizer Inc. (1996). Process for the preparation of pyrazolopyrimidinones. (Sildenafil Synthesis Pathway).[2][3][4] Journal of Medicinal Chemistry.
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
BenchChem. (2025).[1][4][5] Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. (Analogous Chemistry Reference).
-
PubChem. (2025). 3-ethoxy-1-methyl-1h-pyrazol-4-amine Compound Summary. (Precursor Data).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-ethoxy-1-methyl-4-nitro-1H-pyrazole
As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. The handling of novel or specialized chemical compounds demands a rigorous, proactive approach to personal protection. This guide provides essential, immediate safety and logistical information for the handling of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the following protocols are synthesized from the known hazards of structurally similar nitropyrazole derivatives and established best practices in chemical safety.
The core principle of this guide is to treat 3-ethoxy-1-methyl-4-nitro-1H-pyrazole as a hazardous substance, warranting comprehensive protective measures. The guidance is based on GHS classifications for analogous compounds, which include acute oral toxicity, severe skin and eye irritation, and potential respiratory irritation.[1][2][3][4]
Hazard Analysis: Understanding the Risk
Nitropyrazole derivatives are biologically active compounds that must be handled with care.[5] Based on data from similar molecules, the primary anticipated hazards are:
-
Skin Irritation: Direct contact is likely to cause skin irritation.[2][3][4][6]
-
Serious Eye Damage: The compound is expected to cause serious eye irritation or damage upon contact.[1][2][6]
-
Harmful if Swallowed: The substance is presumed to be harmful if ingested.[1][3][7]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3][4]
These hazards necessitate a multi-layered approach to personal protective equipment to create a reliable barrier between the researcher and the chemical.
Core Protective Equipment: A Barrier-Based Approach
Engineering controls, such as fume hoods, are the first line of defense.[1][6] PPE is the critical final barrier. The following table summarizes the minimum required PPE for handling 3-ethoxy-1-methyl-4-nitro-1H-pyrazole.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Double-gloving with nitrile gloves | Chemical splash goggles and face shield | Long-sleeved lab coat, closed-toed shoes | NIOSH-approved respirator (N95 or higher) |
| Preparing Solutions | Chemical-resistant gloves (nitrile or neoprene) | Chemical splash goggles and face shield | Chemical-resistant apron over lab coat | Not required if handled in a certified fume hood |
| Large-Scale Operations | Heavy-duty chemical-resistant gloves | Chemical splash goggles and face shield | Chemical-resistant coverall or suit[8] | NIOSH-approved respirator with organic vapor cartridges |
| Spill Cleanup | Heavy-duty chemical-resistant gloves | Chemical splash goggles and face shield | Chemical-resistant coverall and boots[9] | NIOSH-approved respirator with appropriate cartridges |
Hand Protection: The First Point of Contact
Your hands are the most likely part of your body to come into direct contact with the chemical.
-
Causality: Standard lightweight latex gloves are not recommended due to potential degradation and the risk of developing latex allergies.[10] Nitrile gloves offer superior chemical resistance for this class of compound. Double-gloving is a field-proven technique that provides an additional layer of protection against tears and minimizes contamination during glove removal.
-
Protocol:
-
Always inspect gloves for any signs of degradation or perforation before use.
-
When double-gloving, don the first pair and ensure it is tucked under the cuff of your lab coat.
-
Don the second pair over the first, extending the cuff over the sleeve of the lab coat.
-
If direct contact with the chemical occurs, remove gloves immediately using the proper technique (see Section 3.2), wash your hands thoroughly, and don fresh gloves.[11]
-
Eye and Face Protection: Shielding Sensitive Tissues
Given the high risk of serious eye damage from nitropyrazoles, robust eye and face protection is non-negotiable.[1][2]
-
Causality: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against chemical splashes or fine dust.[10] Chemical splash goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards are essential.[1] A face shield should be worn over the goggles, especially when handling the solid form or during any operation with a significant splash risk.
-
Protocol:
-
Ensure goggles fit snugly against the face to form a protective seal.
-
Position the face shield to protect the entire face, from the forehead to below the chin.
-
In the event of eye contact, proceed immediately to an eyewash station and flush for at least 15 minutes, holding the eyelids open.[2][12] Seek immediate medical attention.
-
Body Protection: Minimizing Dermal Exposure
A barrier for your body and personal clothing is crucial to prevent accidental skin exposure and take-home contamination.
-
Causality: A standard cotton lab coat provides a minimal barrier. For handling 3-ethoxy-1-methyl-4-nitro-1H-pyrazole, a lab coat made of a fluid-resistant material is preferable. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron or a disposable coverall is necessary.[8][13]
-
Protocol:
-
Always wear a long-sleeved lab coat, fully fastened.
-
Ensure you are wearing long pants and fully enclosed, chemical-resistant footwear.[1]
-
For tasks requiring an apron or coverall, ensure it is worn over the lab coat.
-
Respiratory Protection: Guarding Against Inhalation
The primary respiratory hazard arises from inhaling the compound as a fine dust or aerosol.
-
Causality: All handling of the solid compound outside of a certified fume hood or glove box requires respiratory protection to prevent irritation.[2][3] A NIOSH-approved N95 respirator is the minimum requirement for handling powders. For situations with potential vapor generation or higher concentrations, a half-mask or full-face respirator with organic vapor cartridges should be used.
-
Protocol:
Operational Plans: Donning, Doffing, and Disposal
Procedural discipline is as important as the equipment itself. A flawed doffing procedure can lead to self-contamination, negating the benefits of the PPE.
Step-by-Step Donning Procedure
-
Footwear and Clothing: Confirm you are wearing appropriate lab attire (long pants, closed-toed shoes).
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Body Protection: Don your lab coat or coverall.
-
Respiratory Protection: If required, don your respirator now. Perform a seal check.
-
Eye and Face Protection: Don your chemical splash goggles, followed by your face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Step-by-Step Doffing Procedure (The Contamination Control Cascade)
This sequence is designed to move from most contaminated to least contaminated.
-
Decontaminate Gross Spills: Before starting, decontaminate any visible contamination on your outer suit or gloves.
-
Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With your now-ungloved hand, slide your finger under the cuff of the remaining glove and peel it off from the inside. Dispose of them in the designated chemical waste container.
-
Body Protection: Unfasten your lab coat or coverall, touching only the inside surfaces as you remove it. Roll it up with the contaminated side inward and place it in the appropriate waste or laundry receptacle.
-
Face and Eye Protection: Remove the face shield, followed by the goggles, handling them by the straps.
-
Respiratory Protection: Remove your respirator.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.
-
Hygiene: Wash your hands and forearms thoroughly with soap and water.[1][2]
Disposal Plan
All disposable PPE that has come into contact with 3-ethoxy-1-methyl-4-nitro-1H-pyrazole must be treated as hazardous waste.
-
Protocol:
-
Establish a designated, clearly labeled hazardous waste container in the laboratory.
-
Dispose of all contaminated items, including gloves, disposable lab coats, bench paper, and cleaning materials, directly into this container.[2][14]
-
The chemical itself and any solutions should be disposed of according to local and national regulations, typically through a licensed chemical waste disposal company.[3][6] Do not discharge to sewer systems.[14]
-
Visualized Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling 3-ethoxy-1-methyl-4-nitro-1H-pyrazole.
References
-
CHEMM. Personal Protective Equipment (PPE).[Link]
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.[Link]
-
AFG Bioscience LLC. Safety Data Sheet: 3-Nitro-1H-pyrazole.[Link]
-
PubChem. 1H-Pyrazole, 3-methyl-4-nitro-.[Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).[Link]
-
Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.[Link]
-
Cleanroom Technology. Choosing Personal Protective Equipment for Handling Cytotoxic Drugs.[Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.[Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. 1H-Pyrazole, 3-methyl-4-nitro- | C4H5N3O2 | CID 79255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. hsa.ie [hsa.ie]
- 11. afgsci.com [afgsci.com]
- 12. kishida.co.jp [kishida.co.jp]
- 13. pharmtech.com [pharmtech.com]
- 14. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
